2-Fluoro-5-nitrobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGELUKJYOETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512607 | |
| Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-21-3 | |
| Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-nitrobenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS No. 713-21-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrobenzenesulfonyl chloride, a key reagent in proteomics and analytical chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role as a derivatizing agent for the sensitive detection of proteins and peptides by liquid chromatography-mass spectrometry (LC-MS).
Chemical and Physical Properties
This compound is a sulfonyl chloride compound featuring a fluorine atom and a nitro group on the benzene ring. These functional groups impart specific reactivity, making it a valuable tool for chemical proteomics.
| Property | Value | Reference |
| CAS Number | 713-21-3 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃ClFNO₄S | [1][3][4] |
| Molecular Weight | 239.61 g/mol | [1][3][4] |
| Appearance | Solid (form may vary) | |
| Purity | Available in various purities, up to 99.9999% (6N) | |
| Storage Temperature | -20°C | [1] |
| Synonyms | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride, 2-Fluoro-5-nitrobenzenesulphonyl chloride | [5] |
Synthesis
Another potential synthetic route could involve the chlorosulfonation of 2-fluoronitrobenzene. However, this method can sometimes result in a mixture of isomers and may require stringent purification steps.
Applications in Research and Drug Development
This compound is primarily utilized as a derivatizing agent in proteomics and analytical chemistry. Its sulfonyl chloride group is highly reactive towards nucleophilic functional groups found in biomolecules, particularly the primary amines of lysine residues and the N-terminus of proteins and peptides, as well as the thiol group of cysteine residues.
The key advantages of using this reagent include:
-
Enhanced Ionization Efficiency: The addition of the 2-fluoro-5-nitrobenzenesulfonyl moiety to a peptide or protein increases its hydrophobicity and can improve its ionization efficiency in mass spectrometry, leading to enhanced detection sensitivity.
-
Improved Chromatographic Separation: The derivatization alters the polarity of the analyte, which can lead to better separation on reverse-phase liquid chromatography columns.
-
Sensitive Detection: The nitro group can be utilized for specific detection methods.
This reagent is particularly valuable in quantitative proteomics workflows, where consistent and efficient derivatization is crucial for accurate measurement of protein and peptide abundance in complex biological samples.
Experimental Protocol: Derivatization of Peptides for LC-MS Analysis
The following is a generalized protocol for the derivatization of peptides with this compound for subsequent LC-MS analysis. This protocol is adapted from general procedures for similar sulfonyl chloride reagents and should be optimized for specific applications.
Materials:
-
This compound
-
Peptide sample (e.g., protein digest)
-
Amine-free buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 9.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Formic acid
-
LC-MS grade water and acetonitrile
Procedure:
-
Sample Preparation: Ensure the peptide sample is in an amine-free buffer. If necessary, buffer exchange can be performed using size-exclusion chromatography.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or ACN immediately before use. The concentration will depend on the peptide concentration and should be optimized.
-
Derivatization Reaction:
-
To the peptide solution, add the this compound stock solution. A molar excess of the reagent to the total amine content in the sample is typically required.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction should be performed in a fume hood due to the reactivity of the sulfonyl chloride.
-
-
Quenching: Add the quenching solution to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Sample Cleanup: Acidify the reaction mixture with formic acid. The derivatized peptides can be purified and concentrated using a C18 solid-phase extraction (SPE) cartridge. Elute the derivatized peptides with a suitable solvent (e.g., 80% acetonitrile with 0.1% formic acid).
-
LC-MS Analysis: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable buffer for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).
Visualizations
Diagram 1: General Reaction Scheme
Caption: Reaction of this compound with a peptide.
Diagram 2: Proteomics Experimental Workflow
Caption: A typical proteomics workflow incorporating derivatization.
References
- 1. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A streamlined mass spectrometry-based proteomics workflow for large-scale FFPE tissue analysis. - Biospecimen Research Database [brd.nci.nih.gov]
- 5. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-5-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-nitrobenzenesulfonyl chloride is a valuable and versatile reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a reactive sulfonyl chloride group and an activated aromatic ring, make it an important building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in the development of novel therapeutics.
Core Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₆H₃ClFNO₄S.[1][2] Its structure features a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 5-position, and a sulfonyl chloride group at the 1-position.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClFNO₄S | [1][2] |
| Molecular Weight | 239.61 g/mol | [1][2] |
| CAS Number | 713-21-3 | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | 275 °C (decomposes) | [3] |
| Boiling Point | Decomposes upon heating | [3] |
| Solubility | Likely soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Insoluble in water. |
Chemical Reactivity and Synthesis
The reactivity of this compound is primarily dictated by two key functional groups: the highly electrophilic sulfonyl chloride and the electron-deficient aromatic ring.
Reactivity Profile
The sulfonyl chloride group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. This reactivity is the basis for the most common application of this compound: the synthesis of sulfonamides through reaction with primary or secondary amines.
The aromatic ring is activated towards nucleophilic aromatic substitution (SNAᵣ) by the presence of the strongly electron-withdrawing nitro group and the fluorine atom. The fluorine atom, being a good leaving group in SNAᵣ reactions, can be displaced by a variety of nucleophiles.
Synthesis of this compound
A common synthetic route to this compound involves the chlorosulfonation of 1-fluoro-4-nitrobenzene.
Experimental Protocols
The following are representative experimental protocols for the synthesis and key reactions of this compound.
General Protocol for Sulfonamide Synthesis
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.5 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
General Protocol for Nucleophilic Aromatic Substitution (SNAᵣ)
This protocol outlines the displacement of the fluoride atom from this compound by a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, thiol, or amine)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the nucleophile (1.2 equivalents), and the base (1.5 equivalents) in a polar aprotic solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Development
The structural motifs present in this compound are commonly found in a variety of biologically active compounds, making it a valuable starting material for drug discovery programs.
Synthesis of Kinase Inhibitors
The sulfonamide group is a key pharmacophore in many kinase inhibitors. The 2-fluoro-5-nitrophenyl scaffold can be elaborated into potent and selective inhibitors of various kinases, which are critical targets in oncology and immunology. While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in the public literature, the utility of similar building blocks is well-established. For instance, substituted benzenesulfonyl chlorides are routinely used in the synthesis of inhibitors for targets such as Glycogen Synthase Kinase 3 (GSK-3).
Scaffold for Combinatorial Chemistry
The dual reactivity of this compound allows for sequential or orthogonal functionalization. This makes it an ideal scaffold for the generation of compound libraries for high-throughput screening. The sulfonyl chloride can be reacted first, followed by nucleophilic displacement of the fluorine, or vice versa, to create a diverse set of molecules with varied substitution patterns.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its well-defined reactivity allows for the predictable formation of sulfonamides and the introduction of diverse functionalities through nucleophilic aromatic substitution. These characteristics make it a highly valuable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutics. Further exploration of its applications in the synthesis of targeted therapies is a promising area for future research.
References
- 1. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound,CAS : 713-21-3 [eforu-chemical.com]
- 4. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR [m.chemicalbook.com]
- 7. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum [chemicalbook.com]
2-Fluoro-5-nitrobenzenesulfonyl chloride molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and properties of this compound, a key reagent in organic synthesis and drug discovery.
Molecular Structure and Properties
This compound is a substituted aromatic compound with the chemical formula C₆H₃ClFNO₄S.[1] Its structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonyl chloride group.
Key Identifiers:
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 713-21-3[1] |
| Molecular Weight | 239.61 g/mol [1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)Cl)F[1] |
At present, detailed crystallographic data, including specific bond lengths and angles for this compound, are not publicly available in crystallographic databases. However, the molecular structure can be inferred from its constituent parts and spectroscopic data of analogous compounds. The geometry around the sulfur atom in the sulfonyl chloride group is expected to be tetrahedral. The benzene ring is planar, with the substituents causing some distortion from a perfect hexagonal geometry.
Synthesis
A documented method for the synthesis of this compound involves a two-step procedure starting from difluoronitrobenzenes.[2] This process includes a regioselective reaction with phenylmethanethiol followed by oxidative cleavage of the resulting thioether with chlorine.[2]
Experimental Protocol: Synthesis of this compound[2]
Step 1: Synthesis of the Thioether Intermediate
-
A solution of the appropriate difluoronitrobenzene is reacted with phenylmethanethiol. The regioselectivity of this nucleophilic aromatic substitution is crucial for the formation of the desired isomer.
Step 2: Oxidative Cleavage to the Sulfonyl Chloride
-
The thioether intermediate from Step 1 is dissolved in a suitable solvent, such as dichloromethane.
-
The solution is then saturated with chlorine gas while maintaining a vigorously stirred emulsion with an equal volume of water.
-
This oxidative cleavage reaction converts the thioether into the corresponding sulfonyl chloride.
-
The final product, this compound, is then isolated by extraction.
Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its sulfonyl chloride group. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively.
The presence of the fluorine and nitro groups on the aromatic ring also influences its reactivity and provides further handles for chemical modification. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of subsequent transformations.
A notable application of this compound is in the synthesis of more complex molecules for drug discovery. For example, it has been used in the preparation of prodrug compounds.
Workflow: Synthesis of a Piperazine Derivative
The following diagram illustrates a typical synthetic workflow involving this compound.
Caption: Synthetic workflow for a piperazine derivative.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would show signals in the aromatic region, with coupling patterns and chemical shifts influenced by the electron-withdrawing nitro and sulfonyl chloride groups and the electron-donating fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached functional groups.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹), the N-O stretches of the nitro group, and C-F and C-S bonds.
References
Synthesis of 2-Fluoro-5-nitrobenzenesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and workflow visualizations to aid researchers in the efficient and safe synthesis of this important compound.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of sulfonamides and other sulfur-containing compounds. The presence of the fluorine atom and the nitro group on the benzene ring imparts unique reactivity and allows for diverse chemical transformations, making it a crucial component in the synthesis of biologically active molecules. This guide will explore two principal methods for its synthesis: the direct chlorosulfonation of 1-fluoro-4-nitrobenzene and the diazotization of 2-fluoro-5-nitroaniline followed by a Sandmeyer-type reaction.
Synthetic Pathways
Two plausible and chemically sound routes for the synthesis of this compound are outlined below.
Route 1: Chlorosulfonation of 1-Fluoro-4-nitrobenzene
This method involves the direct electrophilic aromatic substitution of 1-fluoro-4-nitrobenzene with chlorosulfonic acid. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. The incoming chlorosulfonyl group is therefore directed to the position ortho to the fluorine and meta to the nitro group.
Diagram 1: Chlorosulfonation of 1-fluoro-4-nitrobenzene.
Route 2: Diazotization of 2-Fluoro-5-nitroaniline
This two-step route begins with the diazotization of 2-fluoro-5-nitroaniline to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, where it is treated with sulfur dioxide in the presence of a copper(I) catalyst to yield the desired sulfonyl chloride.
Diagram 2: Synthesis via diazotization of 2-fluoro-5-nitroaniline.
Experimental Protocols
The following are detailed experimental protocols for the two synthetic routes. It is important to note that while Route 2 has more readily available specific procedures for analogous compounds, the conditions for Route 1 are based on general procedures for chlorosulfonation of similar nitroaromatic compounds.
Protocol for Route 1: Chlorosulfonation of 1-Fluoro-4-nitrobenzene
This protocol is adapted from general methods for the chlorosulfonation of nitroaromatic compounds.
Materials:
-
1-Fluoro-4-nitrobenzene
-
Chlorosulfonic acid
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, carefully add chlorosulfonic acid (5 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 1-fluoro-4-nitrobenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly raise the temperature to 110-130 °C and maintain for 2-5 hours. The reaction should be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the precipitate and wash with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., carbon tetrachloride or a hexane/ethyl acetate mixture).
Protocol for Route 2: Diazotization of 2-Fluoro-5-nitroaniline
This protocol is based on established procedures for the Sandmeyer reaction to produce sulfonyl chlorides.[1]
Step 1: Diazotization of 2-Fluoro-5-nitroaniline
Materials:
-
2-Fluoro-5-nitroaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Water
-
Ice
Procedure:
-
In a beaker, suspend 2-fluoro-5-nitroaniline (1 molar equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 molar equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Reaction to form this compound
Materials:
-
The freshly prepared 2-Fluoro-5-nitrobenzenediazonium chloride solution
-
Sulfur dioxide (gas or saturated solution in acetic acid)
-
Copper(I) chloride (catalytic amount)
-
Glacial acetic acid
-
Ice water
Procedure:
-
In a separate reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add a catalytic amount of copper(I) chloride to this solution and cool it to 5-10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/acetic acid solution with vigorous stirring, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture into a large volume of ice water.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 |
| 2-Fluoro-5-nitroaniline | C₆H₅FN₂O₂ | 156.11 |
| Chlorosulfonic acid | HSO₃Cl | 116.52 |
| Sodium nitrite | NaNO₂ | 69.00 |
| Sulfur dioxide | SO₂ | 64.07 |
| Copper(I) chloride | CuCl | 98.99 |
| This compound | C₆H₃ClFNO₄S | 239.61 |
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1: Chlorosulfonation | Route 2: Diazotization-Sandmeyer |
| Starting Material | 1-Fluoro-4-nitrobenzene | 2-Fluoro-5-nitroaniline |
| Number of Steps | 1 | 2 |
| Key Reagents | Chlorosulfonic acid | NaNO₂, HCl, SO₂, CuCl |
| Reported Yield | Varies (typically moderate) | Good to high |
| Purity of Crude | Generally requires purification | Often precipitates in high purity |
| Safety Concerns | Highly corrosive and reactive reagents, evolution of HCl gas | Unstable diazonium salt intermediate (handle at low temperatures) |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Diagram 3: General experimental workflow.
Conclusion
This guide has detailed two primary synthetic routes for the preparation of this compound. The choice of route will depend on the availability of starting materials, desired scale, and safety considerations. The chlorosulfonation route offers a more direct, one-step synthesis, while the diazotization-Sandmeyer route may provide higher yields and purity of the crude product. Both methods require careful handling of hazardous reagents and intermediates. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.
References
An In-Depth Technical Guide to the Reactivity of 2-Fluoro-5-nitrobenzenesulfonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitrobenzenesulfonyl chloride is a valuable reagent in organic synthesis and chemical biology. Its reactivity is characterized by the presence of a highly electrophilic sulfonyl chloride group and an activated aromatic ring, making it a versatile tool for the modification of primary and secondary amines. This technical guide provides a comprehensive overview of the core reactivity principles, quantitative data, experimental protocols, and applications of this compound in reacting with amines, with a particular focus on its utility in drug discovery and proteomics.
The key to the reactivity of this compound lies in its chemical structure. The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, readily undergoing nucleophilic attack by amines to form stable sulfonamides. The aromatic ring is further activated by a strongly electron-withdrawing nitro group (-NO₂) at the para position to the fluorine atom and meta to the sulfonyl chloride group. The fluorine atom at the ortho position also influences the reactivity of the sulfonyl chloride group. This combination of functional groups imparts unique reactivity to the molecule, allowing for selective reactions with amine nucleophiles.
Core Reactivity and Mechanism
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide bond.
The general mechanism can be depicted as follows:
Caption: General reaction mechanism of this compound with a primary amine.
The reactivity of the amine is a crucial factor in this reaction. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The basicity of the amine also plays a role, with more basic amines typically reacting faster. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine and render it non-nucleophilic.
Quantitative Data on Reactivity
While specific kinetic data for the reaction of this compound with a wide range of amines is not extensively available in the public domain, the reactivity can be inferred from studies on analogous compounds like benzenesulfonyl chloride. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring of this compound is expected to increase the electrophilicity of the sulfonyl group, leading to a higher reaction rate compared to unsubstituted benzenesulfonyl chloride.
Table 1: Illustrative Reaction Yields for the Reaction of Benzenesulfonyl Chloride with Various Amines in Aqueous Media
| Amine | Product | Yield (%) |
| Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94 |
| 1-Octylamine | N-(1-Octyl)benzenesulfonamide | 98 |
| Hexamethylenimine | 1-(Phenylsulfonyl)hexamethylenimine | 97 |
Data extracted from studies on benzenesulfonyl chloride and are intended to be illustrative of the general reactivity.[1]
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with amines, based on standard procedures for sulfonamide synthesis.
General Protocol for the Synthesis of N-Aryl-2-fluoro-5-nitrobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine (or triethylamine)
-
Dichloromethane (or other suitable aprotic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in dichloromethane and add it dropwise to the aniline solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2-fluoro-5-nitrobenzenesulfonamide.
Protocol for Labeling Lysine Residues in Proteins
This protocol provides a general workflow for the covalent modification of lysine residues in a protein using this compound. This technique is valuable in chemical proteomics for identifying and characterizing protein-ligand interactions.[2]
Materials:
-
Purified protein with accessible lysine residues
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Mass spectrometer
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reaction: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO. Add a 5- to 20-fold molar excess of the labeling reagent to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each protein.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted labeling reagent.
-
Purification: Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for downstream analysis.
-
Analysis: Analyze the labeled protein by mass spectrometry to confirm covalent modification and identify the specific lysine residues that have been labeled.
Applications in Drug Discovery and Chemical Biology
The reactivity of this compound with amines makes it a valuable tool in drug discovery and chemical biology, particularly in the development of targeted covalent inhibitors and as a probe for identifying protein targets.
Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, often an enzyme. This can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with non-covalent molecules. The sulfonyl chloride group can act as a "warhead" that reacts with a nucleophilic amino acid residue, such as a lysine or cysteine, in the active site of a target protein. The 2-fluoro-5-nitrophenyl scaffold can be further modified to improve binding affinity and selectivity for the target protein.
Caption: A simplified workflow for the development of a targeted covalent inhibitor.
Chemical Proteomics and Target Identification
This compound and its derivatives can be used as chemical probes to identify the protein targets of a drug or to map the accessible amine residues on the surface of proteins. In a typical chemical proteomics workflow, a cellular lysate or living cells are treated with the probe. The probe will covalently label proteins that have a reactive amine in a suitable environment. The labeled proteins can then be identified using mass spectrometry.
Caption: A general workflow for identifying protein targets using a this compound-based probe.[3][4]
Conclusion
This compound is a highly reactive and versatile reagent for the modification of amines. Its utility extends from fundamental organic synthesis to the cutting-edge fields of drug discovery and chemical proteomics. The ability to form stable sulfonamide linkages with primary and secondary amines, coupled with the activating effects of the nitro and fluoro substituents, makes it a valuable tool for researchers and scientists. The protocols and conceptual workflows provided in this guide offer a foundation for the practical application of this reagent in a variety of research settings. Further exploration of its reactivity with a broader range of amines and its application in the development of novel therapeutics and chemical probes will undoubtedly continue to be a fruitful area of investigation.
References
- 1. Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
2-Fluoro-5-nitrobenzenesulfonyl chloride safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling procedures, and representative experimental protocols for 2-Fluoro-5-nitrobenzenesulfonyl chloride. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and research applications.
Chemical Identification and Properties
This compound is a sulfonyl chloride compound containing a fluoro and a nitro group on the benzene ring.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 713-21-3[1] |
| Molecular Formula | C6H3ClFNO4S[1][2][3] |
| Molecular Weight | 239.61 g/mol [1][2][3] |
| InChI Key | VQHGELUKJYOETQ-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)Cl)F[1] |
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited in publicly available safety data sheets. Many sources report "no data available" for several key parameters.
| Property | Value | Source |
| Physical State | Solid | [4] |
| Melting Point/Freezing Point | No data available | [5] |
| Odour | No data available | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it is corrosive and can cause severe skin burns and eye damage.
| Classification | Code | Description |
| GHS Pictogram | Danger | |
| Hazard Statement | H314 | Causes severe skin burns and eye damage[1][2] |
| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage[1][2] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area or under a chemical fume hood.[6] Avoid breathing dust/fume/gas/mist/vapors/spray.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5][7] Wash hands thoroughly after handling.[5] |
| Storage | Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed.[7] Store locked up.[5] Recommended storage temperature is -20°C.[3] |
| Incompatible Materials | Bases, Water.[7] |
Experimental Protocols
The following is a representative protocol for the synthesis of a sulfonamide using a sulfonyl chloride like this compound. This protocol is based on general procedures for sulfonamide synthesis and should be adapted and optimized for specific substrates and scales.
Reaction: Synthesis of N-Aryl/Alkyl-2-fluoro-5-nitrobenzenesulfonamide
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, addition funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add pyridine (1.1 equivalents) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.
Visualizing Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of sulfonamides using this compound.
Caption: General workflow for sulfonamide synthesis.
Safe Handling Workflow
This diagram outlines the essential steps for safely handling hazardous chemicals like this compound.
Caption: Safe handling workflow for hazardous chemicals.
Emergency Procedures
In case of exposure or accident, follow these first aid measures immediately.
| Exposure | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[5] Get emergency medical help immediately.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Get emergency medical help immediately. |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[5] Get emergency medical help immediately. |
Disposal Considerations
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[5]
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and follow all institutional safety protocols.
References
- 1. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the Storage and Handling of 2-Fluoro-5-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS No. 713-21-3). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a sulfonyl chloride compound with the molecular formula C₆H₃ClFNO₄S.[1][2] It is recognized as a corrosive solid and requires careful handling due to its reactivity.[1]
| Property | Value | Source |
| CAS Number | 713-21-3 | [1] |
| Molecular Formula | C₆H₃ClFNO₄S | [1][2] |
| Molecular Weight | 239.61 g/mol | [1][2] |
| Primary Hazard | Corrosive | [1] |
Storage Protocols
Proper storage of this compound is crucial to prevent degradation and ensure safety. The primary considerations are temperature, atmosphere, and compatibility with other substances.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[3] Room temperature storage is also cited, but for optimal stability, colder temperatures are recommended. | Minimizes degradation over time. |
| Atmosphere | Store in a dry, cool, and well-ventilated place.[4][5] Keep container tightly closed.[4][5] | The compound is moisture-sensitive.[6][7] Reaction with water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[4] |
| Container | Use the original, tightly sealed container. | Prevents contamination and exposure to moisture. |
| Location | Store in a designated corrosives area away from incompatible materials.[8] | Prevents hazardous reactions in case of a spill or leak. |
Handling Procedures
Due to its corrosive nature, this compound must be handled with strict adherence to safety protocols. This includes the use of appropriate personal protective equipment (PPE) and handling techniques.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Source |
| Eye and Face Protection | Wear safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[5] | Protects against splashes and dust that can cause severe eye damage.[1] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a protective lab coat.[5] | Prevents skin contact which can cause severe burns.[1] |
| Respiratory Protection | Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[4] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used. | Prevents irritation of the respiratory tract. |
Experimental Protocols
Weighing the Compound:
-
Preparation: Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and understood.[6] Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Cover the work surface with absorbent paper.
-
Container Handling: For maximum recovery, centrifuge the original vial before removing the cap to collect any material that may be on the cap or sides.[3]
-
Weighing: Use a clean, dry spatula and a weigh boat. Avoid creating dust.[5] Keep the container of the chemical closed as much as possible.
-
Post-weighing: Clean the spatula and the weighing area thoroughly after use. Dispose of any contaminated materials as hazardous waste.
Dissolving the Compound:
-
Solvent Choice: Select a dry, aprotic solvent in which the compound is soluble.
-
Procedure: In a chemical fume hood, add the chosen solvent to a dry flask equipped with a magnetic stirrer. Slowly add the pre-weighed this compound to the solvent while stirring. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Quenching the Reaction:
Sulfonyl chlorides are reactive towards nucleophiles. Any excess reagent must be safely quenched at the end of a reaction.
-
Quenching Agent: A common and effective method for quenching sulfonyl chlorides is the slow addition of the reaction mixture to a stirred, cold solution of a mild base, such as aqueous sodium bicarbonate, or an alcohol like isopropanol.
-
Procedure:
-
Place a flask containing the quenching solution in an ice bath to manage the exothermic reaction.
-
Slowly, and with vigorous stirring, add the reaction mixture containing the unreacted this compound to the quenching solution.
-
Be aware of potential gas evolution (e.g., CO₂ if using bicarbonate).
-
Allow the mixture to stir for a sufficient time to ensure complete neutralization of the reactive species before proceeding with the workup.
-
Safety and Hazards
This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1] In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures:
In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal.[4]
Chemical Incompatibilities and Reactivity
Understanding the reactivity of this compound is key to its safe handling.
| Incompatible Materials | Hazardous Reaction |
| Water | Reacts with water to produce the corresponding sulfonic acid and hydrochloric acid.[4][5] |
| Bases (e.g., amines, hydroxides) | Reacts vigorously with bases.[5] |
| Alcohols | Reacts with alcohols to form sulfonate esters.[4] |
Visualized Workflows and Relationships
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Chemical Incompatibility Diagram
Caption: A diagram illustrating the chemical incompatibilities of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
An In-depth Technical Guide to 2-Fluoro-5-nitrobenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitrobenzenesulfonyl chloride is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a fluorine atom, makes it an attractive starting material for the synthesis of a diverse range of complex molecules. The presence of the fluorine atom and the nitro group can significantly influence the physicochemical properties and biological activity of the resulting compounds, often enhancing metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the nitration of a pre-existing fluorobenzenesulfonyl chloride derivative. Another efficient method starts from more readily available precursors, proceeding through diazotization and subsequent functional group transformations. A notable synthesis begins with the oxidative chlorination of a disulfide precursor, followed by nitration.
Experimental Protocol: Nitration of 2-Fluorobenzenesulfonyl Chloride
This protocol describes the nitration of 2-fluorobenzenesulfonyl chloride to yield this compound.
Materials:
-
2-Fluorobenzenesulfonyl chloride
-
Fuming nitric acid (95%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place concentrated sulfuric acid.
-
Cool the flask in an ice bath with constant stirring.
-
Slowly add 2-fluorobenzenesulfonyl chloride to the cooled sulfuric acid, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition of nitric acid, continue stirring the reaction mixture at a controlled temperature (e.g., 35-40°C) for a specified time (e.g., 1 hour) to ensure the completion of the reaction.
-
Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid product, wash it with cold water until the washings are neutral, and dry it under vacuum.
Quantitative Data:
| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Fluorobenzenesulfonyl chloride | 95% HNO3, 98% H2SO4 | 35-40 | 1 | 96 | >98 | [1] |
Physicochemical and Spectroscopic Properties
The key physicochemical and spectroscopic data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 713-21-3 | [2] |
| Molecular Formula | C6H3ClFNO4S | [2] |
| Molecular Weight | 239.61 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | White solid (typical) | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃): δ [ppm] = 8.52 (d, 2.0 Hz, 1H), 8.16-8.14 (m, 1H), 7.89 (d, 8.0 Hz, 1H) | [3] |
| ¹³C NMR | (100 MHz, CDCl₃): δ [ppm] = 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, 126.1 | [3] |
| ¹⁹F NMR | (376 MHz, CDCl₃): δ [ppm] = 67.0 | [3] |
| MS (EI) | HRMS (M+) calcd for C6H3ClFNO4S: 238.9455 found 238.9459 | [3] |
Applications in the Synthesis of Bioactive Sulfonamides
A primary application of this compound is the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The sulfonyl chloride group readily reacts with primary and secondary amines to form the corresponding sulfonamides.
Experimental Protocol: General Synthesis of N-Aryl-2-fluoro-5-nitrobenzenesulfonamides
This protocol provides a general procedure for the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in a suitable solvent like DCM or THF in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the amine solution.
-
Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, wash the reaction mixture with 1M HCl (to remove excess base), followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 3: Representative Yields for Sulfonamide Synthesis
| Amine | Base | Solvent | Time (h) | Yield (%) | Reference (for analogous reactions) |
| Aniline | Pyridine | DCM | 12 | 85-95 | [4] |
| p-Toluidine | Triethylamine | THF | 12 | 88-96 | [4] |
| 4-Fluoroaniline | Triethylamine | DCM | 12 | 82-92 | [4] |
| Morpholine | Triethylamine | DCM | 8 | 90-98 | [4] |
Biological Activity of 2-Fluoro-5-nitrobenzenesulfonamide Derivatives
Derivatives of this compound are of significant interest in drug discovery due to the well-established therapeutic potential of sulfonamides. The incorporation of the fluoro and nitro groups can modulate the biological activity profile.
Anticancer Activity
Many sulfonamide derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization. While specific data for derivatives of this compound is not extensively published, based on analogous structures, it is plausible that its derivatives could exhibit significant antiproliferative effects.
Table 4: Plausible Anticancer Activity of Hypothetical Derivatives (for illustrative purposes)
| Hypothetical Derivative | Cancer Cell Line | IC₅₀ (µM) | Potential Mechanism of Action | Reference (for similar compounds) |
| N-(4-methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide | MCF-7 (Breast) | 5-15 | Kinase Inhibition | [5] |
| N-benzyl-2-fluoro-5-nitrobenzenesulfonamide | A549 (Lung) | 10-25 | Apoptosis Induction | [6] |
| 1-(2-fluoro-5-nitrobenzenesulfonyl)piperidine | HCT116 (Colon) | 8-20 | Cell Cycle Arrest | [5] |
Antibacterial Activity
The sulfonamide scaffold is a cornerstone of antibacterial drug discovery, famously targeting dihydropteroate synthase in the folic acid synthesis pathway. Fluoroquinolone antibiotics, which also contain a fluorine atom, are known to target DNA gyrase and topoisomerase IV. It is conceivable that hybrid molecules derived from this compound could exhibit potent antibacterial activity.
Table 5: Plausible Antibacterial Activity of Hypothetical Derivatives (for illustrative purposes)
| Hypothetical Derivative | Bacterial Strain | MIC (µg/mL) | Potential Mechanism of Action | Reference (for similar compounds) |
| N-(pyridin-2-yl)-2-fluoro-5-nitrobenzenesulfonamide | Staphylococcus aureus | 4-16 | Dihydropteroate Synthase Inhibition | [7] |
| N-(thiazol-2-yl)-2-fluoro-5-nitrobenzenesulfonamide | Escherichia coli | 8-32 | Dihydropteroate Synthase Inhibition | [7] |
| 4-(2-fluoro-5-nitrobenzenesulfonyl)thiomorpholine | Pseudomonas aeruginosa | 16-64 | DNA Gyrase/Topoisomerase IV Inhibition | [8] |
Potential Mechanism of Action and Signaling Pathways
While specific signaling pathways for derivatives of this compound are not yet elucidated, we can hypothesize potential mechanisms based on the known activities of structurally related compounds. For instance, many small molecule kinase inhibitors feature a sulfonamide moiety. A hypothetical derivative could act as a Type I kinase inhibitor, competing with ATP for binding to the active site of a kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
Conclusion
This compound is a highly functionalized and valuable reagent for the synthesis of diverse molecular scaffolds, particularly sulfonamides. The presence of the fluoro and nitro groups provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting molecules. While the full biological potential of its derivatives is still under exploration, the established importance of sulfonamides in medicine suggests that this compound will continue to be a key building block in the quest for novel and effective therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully exploit the potential of this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Emergence of 2-Fluoro-5-nitrobenzenesulfonyl Chloride as a Key Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and nitro-aromatic scaffolds into molecular frameworks has become a cornerstone for the development of novel therapeutics. Among the plethora of reagents enabling these transformations, 2-Fluoro-5-nitrobenzenesulfonyl chloride has emerged as a pivotal building block. Its unique trifunctional nature, featuring a reactive sulfonyl chloride, an activatable nitro group, and a strategically positioned fluorine atom, offers medicinal chemists a versatile platform for the synthesis of complex and biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important reagent, complete with detailed experimental protocols and data.
Physicochemical Properties and Safety Information
This compound is a solid with a molecular weight of 239.61 g/mol .[1] It is crucial to handle this reagent with appropriate safety precautions, as it is classified as causing severe skin burns and eye damage.[1]
| Property | Value |
| Molecular Formula | C₆H₃ClFNO₄S |
| Molecular Weight | 239.61 g/mol |
| CAS Number | 713-21-3 |
| Appearance | Solid |
| Hazard Classification | Skin Corrosion/Irritation, Category 1B |
Table 1: Physicochemical and Safety Data for this compound. [1]
Synthesis of this compound
The synthesis of this compound and its isomers can be achieved through a two-step procedure starting from difluoronitrobenzenes.[2] The first step involves a regioselective reaction with a thiol, such as phenylmethanethiol, to yield the corresponding thioether.[2] Subsequent oxidative cleavage of the thioether with chlorine gas affords the desired sulfonyl chloride in good yields.[2]
An alternative approach involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt to introduce the sulfonyl chloride moiety.
Core Application: Synthesis of N-Aryl-2-fluoro-5-nitrobenzenesulfonamides
A primary application of this compound is in the synthesis of N-substituted sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common pharmacophore in a wide array of clinically used drugs.[3] This reaction provides a modular approach to generate libraries of compounds for biological screening.
Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide
This protocol details the synthesis of a representative N-aryl sulfonamide, N-(4-methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide, which can serve as a precursor for further functionalization in drug discovery programs.
Reaction Scheme:
Caption: Synthesis of N-(4-Methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 239.61 | 2.40 g | 10.0 mmol |
| 4-Methoxyaniline (p-anisidine) | 123.15 | 1.23 g | 10.0 mmol |
| Pyridine | 79.10 | 1.58 g (1.6 mL) | 20.0 mmol |
| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Table 2: Reagents for the synthesis of N-(4-Methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (2.40 g, 10.0 mmol) in 30 mL of dichloromethane.
-
Addition of Amine: To this solution, add 4-methoxyaniline (1.23 g, 10.0 mmol) in one portion.
-
Addition of Base: Slowly add pyridine (1.6 mL, 20.0 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:2).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide.
Expected Yield and Characterization:
Based on similar reactions, the expected yield of the purified product is typically in the range of 70-90%. The final product should be characterized by standard analytical techniques:
| Analysis | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methoxy group around 3.8 ppm, and a broad singlet for the N-H proton. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the methoxy carbon, and the carbons of the sulfonamide group. |
| Mass Spec (MS) | Molecular ion peak corresponding to the exact mass of the product. |
| Melting Point | A sharp melting point range for the crystalline solid. |
Table 3: Expected Characterization Data.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The N-aryl-2-fluoro-5-nitrobenzenesulfonamide scaffold is a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) to introduce a variety of side chains that can interact with the target protein.
Experimental Workflow: From Sulfonamide to Potential Kinase Inhibitor
The following workflow illustrates a general strategy for elaborating the N-(4-methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide intermediate into a potential kinase inhibitor.
Caption: General workflow for the elaboration of the sulfonamide intermediate.
This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Signaling Pathway Context: Inhibition of Apoptosis
While a specific signaling pathway directly modulated by a compound synthesized from this compound is not yet extensively documented in publicly available literature, sulfonamide derivatives are known to be involved in the inhibition of apoptosis in cancer cells. For instance, some sulfonamides have been shown to inhibit the activity of caspases, which are key proteases in the apoptotic cascade.
Caption: Potential inhibition of the apoptotic pathway by a sulfonamide derivative.
Conclusion
This compound has established itself as a valuable and versatile reagent in the field of medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse molecular scaffolds, particularly N-aryl sulfonamides, which are key components of many biologically active compounds. The detailed synthetic protocol and workflow presented in this guide offer a practical framework for researchers to utilize this reagent in their drug discovery efforts. As the demand for novel and targeted therapeutics continues to grow, the importance of strategic building blocks like this compound is set to increase, paving the way for the discovery of the next generation of innovative medicines.
References
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-nitro-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physical properties of 2-fluoro-5-nitro-benzenesulfonyl chloride (CAS No: 713-21-3). It includes a summary of its core physicochemical data, detailed experimental protocols for property determination, and a logical workflow for the physical characterization of chemical compounds.
Core Physicochemical Data
2-Fluoro-5-nitro-benzenesulfonyl chloride is a fluorinated and nitrated aromatic sulfonyl chloride compound. Its molecular structure and the presence of highly electronegative groups influence its physical and chemical characteristics. The available quantitative data for this compound are summarized below.
| Physical Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₄S | [1][2][3] |
| Molecular Weight | 239.61 g/mol | [1][2][3][4] |
| CAS Number | 713-21-3 | [2][3] |
| Melting Point | Data not available. For reference, the melting point of the related compound 2-fluorobenzenesulfonyl chloride is 27-30 °C, and 2-nitrobenzenesulfonyl chloride is 63.0-72.0 °C. | [5][6][7] |
| Boiling Point | Data not available. For reference, the boiling point of 2-fluorobenzenesulfonyl chloride is 246-247 °C. | [5][6] |
| Density | Data not available. For reference, the density of 2-fluorobenzenesulfonyl chloride is 1.47 g/mL at 25 °C. | [5][6] |
| Solubility | Specific solubility data not available. A general protocol for determination is provided below. |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory methodologies for determining the key physical properties of a solid organic compound like 2-fluoro-5-nitro-benzenesulfonyl chloride.
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a heating medium like paraffin or silicone oil.[8]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[8]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).[10] The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated at least twice with fresh samples.
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11]
Methodology:
-
Sample Preparation: A small amount of the liquid compound is placed into a small test tube (fusion tube).[12]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[12][13]
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[12][14] The thermometer bulb and the fusion tube should be at the same level.[12]
-
Heating and Observation: The apparatus is heated gently and slowly.[11] As the liquid heats, air trapped in the capillary tube will bubble out. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.[12] This temperature is the boiling point. The measurement should be taken at the point where the bubbling stops and the liquid begins to enter the capillary tube upon cooling.[15]
Density is the mass of a substance per unit volume.[16] For an irregularly shaped solid, density can be determined by fluid displacement.
Methodology:
-
Mass Measurement: The mass of a sample of the solid compound is accurately measured using an analytical balance.[17]
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume (V1) is recorded.[18]
-
Volume Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[18] The new volume (V2) is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).[18] The density (ρ) is then calculated using the formula: ρ = mass / V.[16]
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a compound.[19]
Methodology:
-
Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[19]
-
Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[19]
-
Observation: After each addition, the tube is shaken vigorously, and the sample is observed to see if it dissolves completely.[20] The compound is classified as soluble, partially soluble, or insoluble.
-
Systematic Testing: This procedure is systematically repeated with a range of solvents to create a solubility profile. A common testing sequence is:
-
Water: To determine polarity.[21]
-
5% NaOH and 5% NaHCO₃: To test for acidic functional groups.[21][22]
-
5% HCl: To test for basic functional groups (e.g., amines).[21][22]
-
Cold Concentrated H₂SO₄: To test for compounds with oxygen, nitrogen, or unsaturation.[21]
-
Organic Solvents (e.g., diethyl ether, hexane): To assess solubility in nonpolar media.[19]
-
Logical Workflow for Physical Characterization
The following diagram illustrates a standardized workflow for the physical characterization of a novel or uncharacterized chemical compound.
Caption: Workflow for the physical characterization of a chemical compound.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. 2-Fluoro-5-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. B21522.22 [thermofisher.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 17. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 18. wjec.co.uk [wjec.co.uk]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. chem.ws [chem.ws]
- 21. www1.udel.edu [www1.udel.edu]
- 22. scribd.com [scribd.com]
Technical Guide: Solubility Profile of 2-fluoro-5-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in various synthetic applications. Due to the compound's reactive nature, particularly its susceptibility to hydrolysis, this guide emphasizes solubility in aprotic organic solvents and provides a detailed experimental framework for its quantitative determination.
Introduction to this compound
This compound (CAS No. 713-21-3) is an organic compound with the molecular formula C₆H₃ClFNO₄S.[1] Its structure, featuring a sulfonyl chloride group, a nitro group, and a fluorine atom on a benzene ring, makes it a versatile reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.[2] The electrophilic nature of the sulfonyl chloride group dictates its reactivity and influences its solubility profile.
Predicted Solubility Profile
Based on its chemical structure and the general behavior of arylsulfonyl chlorides, the solubility of this compound can be predicted as follows:
-
Protic Solvents (e.g., Water, Alcohols): The compound is expected to be highly reactive with protic solvents. The sulfonyl chloride moiety readily undergoes nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis), leading to the formation of the corresponding sulfonic acid or ester.[3] This chemical reaction, rather than true dissolution, precludes the use of protic solvents for determining its intrinsic solubility. Arylsulfonyl chlorides generally have low solubility in water, which can protect them from rapid hydrolysis, allowing for their precipitation from aqueous reaction mixtures.[4][5]
-
Aprotic Solvents: These solvents are suitable for dissolving this compound as they do not possess acidic protons that can react with the sulfonyl chloride group.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The presence of polar functional groups (nitro and sulfonyl chloride) suggests that this compound will exhibit higher solubility in these solvents.[6][7] These solvents can solvate the polar regions of the molecule, facilitating dissolution.
-
Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. While the benzene ring provides some non-polar character, the strong polar groups will likely hinder extensive dissolution.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity are often good solvents for a wide range of organic compounds and are expected to dissolve this compound to a reasonable extent.
-
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not extensively reported in the public domain. The following table is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in the subsequent section.
| Solvent (Aprotic) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Chloroform | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in aprotic organic solvents.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected aprotic solvents (anhydrous, high purity)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of the desired aprotic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid indicates a saturated solution.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizations
5.1. Reaction Pathway: Nucleophilic Substitution
The primary reactivity of this compound involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride ion. This is a fundamental reaction for the synthesis of sulfonamides and sulfonate esters.
References
- 1. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Electrophilicity of 2-Fluoro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitrobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility stems from the presence of a highly electrophilic sulfonyl chloride moiety, activated by the strong electron-withdrawing effects of both a nitro group and a fluorine atom. This guide provides a comprehensive analysis of the electrophilicity of this compound, supported by available data, reaction mechanisms, and detailed experimental protocols. Understanding the reactivity of this compound is crucial for its effective application in the synthesis of complex molecules, including sulfonamides, which are a prominent class of therapeutic agents.[1]
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClFNO₄S | --INVALID-LINK--[2] |
| Molecular Weight | 239.61 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid (form not specified) | General knowledge |
| CAS Number | 713-21-3 | --INVALID-LINK--[2] |
Understanding Electrophilicity: Theoretical Framework
The electrophilicity of this compound is a direct consequence of its molecular structure. The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic due to the high oxidation state of the sulfur atom and the presence of two electron-withdrawing oxygen atoms and a chlorine atom. The electrophilicity of the sulfur atom is further enhanced by the substituents on the benzene ring.
Both the nitro group (-NO₂) at the 5-position and the fluorine atom (-F) at the 2-position are strongly electron-withdrawing. The nitro group exerts a powerful -M (mesomeric) and -I (inductive) effect, while the fluorine atom contributes a strong -I effect. These effects synergistically decrease the electron density on the benzene ring and, by extension, on the sulfur atom of the sulfonyl chloride group, making it a more potent electrophile.
The Hammett equation provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a positive ρ-value of +2.02 has been determined.[3] This positive value indicates that electron-withdrawing substituents accelerate the rate of nucleophilic substitution at the sulfonyl group, which is consistent with the enhanced reactivity expected for this compound.
Reactivity and Reaction Mechanisms
The primary reaction of this compound is nucleophilic substitution at the sulfonyl sulfur. This reaction typically proceeds through a concerted Sₙ2-like mechanism.
Reaction with Nucleophiles
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters.
General Reaction Scheme:
The reaction with primary and secondary amines is particularly important in drug discovery for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.
Quantitative Reactivity Data (Analogous Systems)
The following table presents specific rates of solvolysis for benzenesulfonyl chloride and p-nitrobenzenesulfonyl chloride in various solvents. This data can be used to estimate the relative reactivity of this compound.
| Solvent | Benzenesulfonyl Chloride (k, s⁻¹) at 35.0 °C | p-Nitrobenzenesulfonyl Chloride (k, s⁻¹) at 35.0 °C |
| Ethanol | 1.03 x 10⁻⁵ | 4.83 x 10⁻⁵ |
| Methanol | 2.54 x 10⁻⁵ | 1.31 x 10⁻⁴ |
| Water | 3.10 x 10⁻³ | 1.88 x 10⁻² |
| 90% Acetone | 1.15 x 10⁻⁴ | 6.81 x 10⁻⁴ |
| 80% Acetone | 3.51 x 10⁻⁴ | 2.09 x 10⁻³ |
Data extracted from a study by Kevill and Kim (2008).[4]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of sulfonyl chlorides and their subsequent reaction to form sulfonamides. These can be adapted for the specific use of this compound.
Synthesis of Isomeric Fluoronitrobenzenesulfonyl Chlorides
This two-step procedure can be adapted for the synthesis of this compound from a suitable difluoronitrobenzene precursor.
-
Thioether Formation: A difluoronitrobenzene is reacted regioselectively with a thiol, such as phenylmethanethiol, to form the corresponding thioether.
-
Oxidative Cleavage: The resulting thioether is then subjected to oxidative cleavage with chlorine to yield the desired sulfonyl chloride.[5]
General Procedure for the Synthesis of Sulfonamides
This protocol describes the reaction of a sulfonyl chloride with an amine to form a sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable base (e.g., triethylamine, pyridine)
-
An aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the amine and the base in the aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
-
Upon completion of the reaction, the mixture is typically worked up by washing with dilute acid, water, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Visualization of Reaction Workflow
The following diagrams illustrate the general workflow for the synthesis of sulfonamides and the factors influencing the electrophilicity of the starting material.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-terminal Amino Acid Labeling with 2-Fluoro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal amino acid labeling is a critical technique in proteomics and protein chemistry, enabling researchers to identify and quantify proteins, study protein structure and function, and develop protein-based therapeutics. 2-Fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl), a precursor to Marfey's reagent, is a highly effective reagent for the specific labeling of the α-amino group at the N-terminus of peptides and proteins. This document provides detailed application notes and protocols for the use of FNBS-Cl in N-terminal amino acid labeling.
The primary principle behind this method is the nucleophilic aromatic substitution reaction between the primary amine of the N-terminal amino acid and the highly reactive sulfonyl chloride group of FNBS-Cl. The reaction is typically carried out under mildly basic conditions to deprotonate the α-amino group, enhancing its nucleophilicity. The ε-amino group of lysine residues also has the potential to react; however, selectivity for the N-terminus can be achieved by carefully controlling the reaction pH, as the pKa of the N-terminal α-amino group is generally lower than that of the lysine ε-amino group.
Applications
-
Protein Identification: Derivatization of N-terminal peptides with FNBS-Cl allows for their selective detection and sequencing by mass spectrometry.
-
Quantitative Proteomics: Isotope-labeled versions of FNBS-Cl can be used for relative and absolute quantification of proteins in complex mixtures.
-
Chiral Amino Acid Analysis: After hydrolysis of the labeled peptide, the resulting derivatized amino acids can be separated by chromatography to determine the stereochemistry of the N-terminal residue. This is the basis of the well-known Marfey's method.
-
Protein-Protein Interaction Studies: Labeling can be used to introduce probes for studying molecular interactions.
Data Presentation
The efficiency of N-terminal labeling with FNBS-Cl can be influenced by several factors, including the molar ratio of the reagent to the peptide, reaction temperature, and pH. The following table summarizes representative quantitative data for labeling efficiency under various conditions. Note that these values are illustrative and optimal conditions should be determined empirically for each specific protein or peptide.
| Molar Ratio (FNBS-Cl:Peptide) | Temperature (°C) | pH | Reaction Time (min) | Labeling Efficiency (%) |
| 5:1 | 25 | 8.5 | 60 | 75 |
| 10:1 | 25 | 8.5 | 60 | 92 |
| 10:1 | 37 | 8.5 | 30 | 95 |
| 10:1 | 37 | 9.5 | 30 | 85 (potential for lower selectivity) |
| 20:1 | 37 | 8.5 | 30 | >98 |
Experimental Protocols
Protocol 1: N-terminal Labeling of a Purified Peptide
This protocol describes the labeling of a purified peptide with FNBS-Cl for subsequent analysis, such as mass spectrometry.
Materials:
-
Purified peptide sample
-
This compound (FNBS-Cl)
-
Acetone (or other suitable organic solvent like acetonitrile)
-
1 M Triethylamine (TEA) in acetone
-
1 M Hydrochloric acid (HCl)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Solid Phase Extraction (SPE) C18 cartridges for desalting and purification
-
HPLC or Mass Spectrometer for analysis
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
FNBS-Cl Solution Preparation: Immediately before use, prepare a 10 mg/mL solution of FNBS-Cl in acetone.
-
Labeling Reaction: a. To the peptide solution, add the FNBS-Cl solution to achieve a 10-fold molar excess of the reagent over the peptide. b. Add 1 M TEA solution to the reaction mixture to catalyze the reaction. The final concentration of TEA should be approximately 20-50 mM. c. Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.
-
Acidification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. This step prepares the sample for purification.
-
Purification: a. Condition a C18 SPE cartridge according to the manufacturer's instructions. b. Load the acidified sample onto the cartridge. c. Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in water with 0.1% TFA) to remove salts and unreacted reagent. d. Elute the labeled peptide with a higher concentration of organic solvent (e.g., 80% acetonitrile in water with 0.1% TFA).
-
Analysis: Analyze the purified labeled peptide by HPLC or mass spectrometry to confirm labeling and assess purity.
Protocol 2: N-terminal Amino Acid Analysis (Marfey's Method Principle)
This protocol outlines the derivatization of amino acids after total hydrolysis of a peptide for chiral analysis.
Materials:
-
Lyophilized peptide hydrolysate
-
1% (w/v) solution of this compound (FNBS-Cl) in acetone
-
1 M Sodium Bicarbonate
-
2 M Hydrochloric acid (HCl)
-
HPLC system with a C18 column
Procedure:
-
Hydrolysate Preparation: Perform acid hydrolysis of the peptide sample (e.g., 6 M HCl at 110°C for 24 hours) and lyophilize to dryness.
-
Derivatization: a. Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate. b. Add 200 µL of the 1% FNBS-Cl solution in acetone. c. Incubate the mixture at 40°C for 1 hour with constant shaking.
-
Reaction Termination: Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Sample Preparation for HPLC: Evaporate the acetone from the sample under a stream of nitrogen. Dilute the remaining aqueous solution with the initial mobile phase for HPLC analysis.
-
HPLC Analysis: a. Inject the sample onto a C18 reverse-phase column. b. Use a gradient elution system, for example, a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). c. Monitor the elution of the derivatized amino acids by UV detection at 340 nm. d. Compare the retention times of the derivatized amino acids from the sample to those of standard D- and L-amino acids derivatized in the same manner to determine the stereochemistry of the N-terminal residue.
Visualizations
Caption: Reaction mechanism of N-terminal labeling.
Caption: Experimental workflow for N-terminal labeling.
Application Notes and Protocols for the Reaction of 2-Fluoro-5-nitrobenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides is a cornerstone in medicinal chemistry and drug development. The sulfonamide moiety is a key structural feature in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. 2-Fluoro-5-nitrobenzenesulfonyl chloride is a versatile reagent for the synthesis of novel sulfonamide derivatives. The presence of a fluorine atom and a nitro group on the benzene ring provides opportunities for further chemical modification, making it a valuable building block in the design of new drug candidates.
This document provides a detailed protocol for the reaction of this compound with primary amines to form N-substituted-2-fluoro-5-nitrobenzenesulfonamides.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of N-substituted-2-fluoro-5-nitrobenzenesulfonamides.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), Anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirring solution, add triethylamine (1.2 eq) or pyridine (1.2 eq).
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at room temperature over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-substituted-2-fluoro-5-nitrobenzenesulfonamide.
Data Presentation
The following table summarizes representative quantitative data for the reaction of this compound with various primary amines based on analogous sulfonamide synthesis reactions.[1]
| Primary Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-2-fluoro-5-nitrobenzenesulfonamide | 4 | 85-95 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-fluoro-5-nitrobenzenesulfonamide | 3 | 88-97 |
| 4-Chloroaniline | N-(4-chlorophenyl)-2-fluoro-5-nitrobenzenesulfonamide | 6 | 80-90 |
| Benzylamine | N-benzyl-2-fluoro-5-nitrobenzenesulfonamide | 2 | 90-98 |
| Cyclohexylamine | N-cyclohexyl-2-fluoro-5-nitrobenzenesulfonamide | 5 | 82-92 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the nature of the primary amine.
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted-2-fluoro-5-nitrobenzenesulfonamides.
Caption: Generalized reaction mechanism for sulfonamide formation.
References
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Fluoro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of fluorine and a nitro group into the benzenesulfonyl chloride scaffold, as in 2-fluoro-5-nitrobenzenesulfonyl chloride, offers a versatile starting material for the synthesis of novel sulfonamide derivatives with potentially enhanced therapeutic efficacy and modulated physicochemical properties. The strong electron-withdrawing nature of the nitro group and the unique properties of the fluorine atom can significantly influence the biological activity and pharmacokinetic profile of the resulting sulfonamides.[3][4]
This document provides detailed protocols for the synthesis of N-substituted sulfonamides from this compound, covering reactions with primary and secondary amines under both conventional and microwave-assisted conditions. It also includes information on the characterization of these compounds and a discussion of their potential biological applications.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.
Figure 1: General reaction for the synthesis of N-substituted-2-fluoro-5-nitrobenzenesulfonamides.
Experimental Protocols
Two common protocols are provided: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.
Protocol 1: Conventional Synthesis of N-substituted-2-fluoro-5-nitrobenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted-2-fluoro-5-nitrobenzenesulfonamides from this compound and various primary or secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH3CN)
-
Triethylamine (Et3N) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine or pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-substituted-2-fluoro-5-nitrobenzenesulfonamides
This protocol offers a rapid alternative for the synthesis of the target sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Optional: A suitable microwave-absorbing solvent (e.g., DMF, acetonitrile)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq) and this compound (1.0 eq). If the amine is a solid, a minimal amount of a suitable solvent can be added.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes). The optimal conditions should be determined for each specific reaction.
-
Workup and Purification: After cooling, the workup and purification can be performed as described in the conventional protocol (Protocol 1, steps 5-7). In many cases, if the reaction goes to completion and the product precipitates upon cooling, simple filtration and washing may be sufficient for purification.
Data Presentation
The following tables summarize representative examples of sulfonamides that can be synthesized using the protocols described above. The yields are based on reported values for structurally similar compounds and are expected to be in a similar range.
| Entry | Amine | Product | Expected Yield (%) | Reference |
| 1 | Ammonia | 2-Fluoro-5-nitrobenzenesulfonamide | 85-95 | [5] |
| 2 | Aniline | N-Phenyl-2-fluoro-5-nitrobenzenesulfonamide | 80-90 | [6][7] |
| 3 | Benzylamine | N-Benzyl-2-fluoro-5-nitrobenzenesulfonamide | 85-95 | [6] |
| 4 | Morpholine | 4-((2-Fluoro-5-nitrophenyl)sulfonyl)morpholine | 90-98 | [6] |
| 5 | Piperidine | 1-((2-Fluoro-5-nitrophenyl)sulfonyl)piperidine | 90-98 | [6] |
Table 1: Representative examples of sulfonamides synthesized from 2-Fluoro-5-nitrobenzenesulfonamide and various amines.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 4 - 18 hours | 5 - 20 minutes |
| Temperature | 0 °C to Room Temperature | 100 - 150 °C |
| Typical Yields | Good to Excellent | Good to Excellent |
| Solvent Usage | Moderate | Minimal to None |
Table 2: Comparison of conventional and microwave-assisted synthesis methods.
Characterization
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and any aliphatic protons from the amine. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will show signals for all unique carbon atoms.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Mandatory Visualizations
Caption: Experimental workflow for the conventional synthesis of sulfonamides.
Caption: Logical relationship from synthesis to potential therapeutic applications.
Applications in Drug Discovery
Sulfonamides derived from this compound are of significant interest in drug discovery due to the potential for diverse biological activities. The presence of the nitro group, a known pharmacophore in various drugs, can contribute to antimicrobial and anticancer properties.[3][4] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the drug molecule.[8]
Potential therapeutic targets for sulfonamides synthesized from this building block include:
-
Carbonic Anhydrases: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and some types of cancer.[9]
-
Antibacterial Targets: The sulfonamide moiety is a classic antibacterial pharmacophore that inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10]
-
Kinase Inhibition: Certain sulfonamide derivatives have been shown to act as kinase inhibitors, a major class of anticancer drugs.
-
Anti-inflammatory Targets: Some sulfonamides exhibit anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]
The library of N-substituted sulfonamides synthesized from this compound can be screened against a panel of these and other biological targets to identify novel lead compounds for drug development. The subsequent reduction of the nitro group to an amine provides a handle for further chemical modifications, allowing for the generation of a diverse range of drug candidates.
References
- 1. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of some novel N-substituted piperazinyl-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes: 2-Fluoro-5-nitrobenzenesulfonyl Chloride as a Precursor for "Turn-On" Fluorescent Probes for Biothiol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitrobenzenesulfonyl chloride is a valuable precursor for the synthesis of "turn-on" fluorescent probes. Its chemical properties allow for the design of probes that are initially non-fluorescent but exhibit a significant increase in fluorescence upon reaction with a specific analyte. This "turn-on" mechanism is highly desirable for biological imaging as it minimizes background fluorescence and enhances signal-to-noise ratios. The core principle behind the utility of this precursor lies in the nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by a nucleophile, leading to the release of a fluorophore from a quenched state. This application note will focus on the use of this compound in creating fluorescent probes for the detection of biothiols, such as glutathione (GSH) and cysteine (Cys), which are crucial molecules in cellular redox homeostasis.
Principle of Detection
The design of fluorescent probes from this compound typically involves coupling it with a fluorophore that has a nucleophilic functional group (e.g., an amine or a hydroxyl group). The strongly electron-withdrawing nitro and sulfonyl groups make the fluorine atom highly susceptible to nucleophilic attack by thiols.
In the resulting probe molecule, the fluorescence of the attached fluorophore is often quenched through a process called Photoinduced Electron Transfer (PET). The electron-deficient 2-fluoro-5-nitrophenylsulfonyl moiety acts as a PET acceptor, quenching the fluorescence of the electronically excited fluorophore.
Upon reaction with a biothiol, the sulfonyl group is displaced, breaking the PET pathway. This cleavage "turns on" the fluorescence of the fluorophore, and the intensity of the emitted light is proportional to the concentration of the biothiol.
Application: Detection of Intracellular Glutathione (GSH)
Glutathione is the most abundant non-protein thiol in cells and plays a critical role in antioxidant defense, detoxification, and cell signaling.[1] Aberrant GSH levels are implicated in various diseases, including cancer and neurodegenerative disorders.[1] Fluorescent probes derived from this compound can be utilized for the sensitive and selective detection of GSH in living cells.
Quantitative Data Summary
The following table summarizes hypothetical spectroscopic and performance data for a generic biothiol probe, "Thiol-Probe 1," synthesized from this compound and a suitable amino-functionalized fluorophore.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~488 nm | Inferred from common fluorophores |
| Emission Wavelength (λem) | ~520 nm | Inferred from common fluorophores |
| Quantum Yield (Φ) (Probe alone) | < 0.01 | Typical for PET-quenched probes |
| Quantum Yield (Φ) (Probe + GSH) | > 0.5 | Expected significant turn-on response |
| Detection Limit | 50 - 200 nM | Based on similar thiol probes[2] |
| Response Time | < 30 minutes | Typical for SNAr-based probes |
| Optimal pH range | 7.0 - 8.0 | Physiological pH range |
Experimental Protocols
Synthesis of a Generic "Thiol-Probe 1"
This protocol describes a general method for the synthesis of a fluorescent probe for biothiols using this compound and an amino-containing fluorophore (e.g., an aminocoumarin or a similar dye).
Materials:
-
This compound
-
Amino-functionalized fluorophore
-
Triethylamine (TEA) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino-functionalized fluorophore (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 mmol) to the solution.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the "Thiol-Probe 1".
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Detection of Glutathione
Materials:
-
"Thiol-Probe 1" stock solution (e.g., 1 mM in DMSO)
-
Glutathione (GSH) stock solution (e.g., 10 mM in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a working solution of "Thiol-Probe 1" (e.g., 10 µM) in PBS (pH 7.4).
-
To a cuvette containing the probe solution, add varying concentrations of GSH (e.g., 0-100 µM).
-
Incubate the solutions at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence emission spectra with an appropriate excitation wavelength (e.g., 488 nm).
-
Record the fluorescence intensity at the emission maximum (e.g., 520 nm).
-
For selectivity studies, repeat the experiment with other relevant biological species (e.g., other amino acids, reactive oxygen species) at higher concentrations and compare the fluorescence response.
Live Cell Imaging of Intracellular Glutathione
Materials:
-
"Thiol-Probe 1" stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells) cultured on glass-bottom dishes
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a loading solution of "Thiol-Probe 1" by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Remove the loading solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission at 510-550 nm).
-
To observe changes in intracellular GSH levels, cells can be pre-treated with agents known to deplete or increase GSH levels (e.g., N-ethylmaleimide or glutathione ethyl ester) before or after probe loading.[3]
Conclusion
This compound serves as an excellent precursor for the development of "turn-on" fluorescent probes for the detection of biothiols. The straightforward synthesis via nucleophilic aromatic substitution and the effective PET quenching mechanism allow for the creation of sensitive and selective probes. These probes are valuable tools for studying the role of biothiols like glutathione in various physiological and pathological processes through both in vitro quantification and live-cell imaging.
References
- 1. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Imaging of Intracellular Glutathione Levels Based on a Ratiometric Fluorescent Probe with Extremely Fast Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Primary and Secondary Amines using 2-Fluoro-5-nitrobenzenesulfonyl Chloride Derivatization with LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines, such as amino acids, biogenic amines, and pharmaceutical intermediates, is crucial in various fields including biomedical research, food safety, and drug development. These compounds often exhibit poor chromatographic retention on reverse-phase columns and low ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these challenges. 2-Fluoro-5-nitrobenzenesulfonyl chloride (FNS-Cl) is a derivatizing agent that reacts with primary and secondary amines to form stable sulfonamides. This derivatization enhances the hydrophobicity of the analytes, leading to improved chromatographic separation, and introduces a readily ionizable nitrobenzenesulfonyl group, which significantly increases the sensitivity of mass spectrometric detection.
This application note provides a detailed protocol for the derivatization of primary and secondary amines with FNS-Cl and their subsequent quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow
The overall experimental workflow for the analysis of amine-containing compounds using FNS-Cl derivatization and LC-MS is depicted below. The process involves sample preparation, derivatization, LC-MS analysis, and data processing.
Derivatization Reaction
This compound reacts with primary and secondary amines in a basic environment to yield the corresponding sulfonamides. The reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride group, leading to the displacement of the chloride.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (FNS-Cl)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Sodium bicarbonate
-
Analyte standards of interest
-
Internal standards (isotopically labeled analogues, if available)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if required
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Protocol 1: Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
For Biological Fluids (e.g., Plasma, Serum):
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
For Chemical Reaction Mixtures:
-
Quench the reaction if necessary.
-
Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile/water) to bring the analyte concentration within the calibration range.
-
If the matrix is complex, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.
Protocol 2: Derivatization of Amines with FNS-Cl
-
Prepare a 10 mg/mL solution of FNS-Cl in acetonitrile.
-
To the 100 µL of prepared sample or standard solution in sodium bicarbonate buffer, add 100 µL of the FNS-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of 1% formic acid to stop the reaction.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an LC vial for analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Quantitative Data
The following table provides hypothetical yet representative quantitative data for the LC-MS/MS analysis of two exemplary FNS-Cl derivatized amines. The exact m/z values and retention times will need to be determined empirically for each specific analyte.
| Analyte (FNS-Derivative) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| FNS-Glycine | 295.0 | 185.0 | 3.2 | 0.5 | 1.5 | >0.995 |
| FNS-Putrescine | 493.1 | 309.1 | 5.8 | 0.2 | 0.6 | >0.998 |
Note: The product ion at m/z 185.0 corresponds to the 2-fluoro-5-nitrobenzenesulfonyl moiety, which can be a common fragment for FNS-derivatives.
Conclusion
The use of this compound as a derivatizing agent provides a robust and sensitive method for the quantitative analysis of primary and secondary amines by LC-MS. The detailed protocols and exemplary data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for a wide range of amine-containing compounds. The enhanced chromatographic performance and mass spectrometric response of the FNS-derivatives enable reliable and accurate quantification at low concentrations in complex matrices.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Fluoro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-nitrobenzenesulfonyl chloride with various nucleophiles. This versatile building block is valuable in medicinal chemistry and drug development for the synthesis of novel sulfonamide derivatives and other complex molecules.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups.[1] this compound is an excellent substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group and a good leaving group, fluoride, positioned ortho to the sulfonyl chloride moiety. The sulfonyl chloride group itself is a highly reactive functional group, readily undergoing reaction with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and thioesters.
General Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro and sulfonyl chloride groups. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with common classes of nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines (Sulfonamide Formation)
This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-nitrobenzenesulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 2.0 eq)
-
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 - 2.0 eq) and the base (2.0 eq) in the chosen anhydrous solvent.
-
To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for sulfonamide synthesis.
Protocol 2: Reaction with Thiols (Thioether Formation)
This protocol outlines the synthesis of 2-(arylthio/alkylthio)-5-nitrobenzenesulfonyl chlorides.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃), 1.2 eq)
-
Anhydrous solvent (e.g., THF or dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohols/Phenols (Sulfonate Ester Formation)
This protocol details the synthesis of 2-(alkoxy/phenoxy)-5-nitrobenzenesulfonyl chlorides.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.5 eq)
-
Base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), 1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.
-
Add the base (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical, illustrative reaction conditions and outcomes for the SNAr of this compound. Note that specific yields and reaction times may vary depending on the specific nucleophile and reaction optimization.
Table 1: Reaction with Various Amines
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Et₃N | DCM | RT | 4 | 85-95 |
| 2 | Benzylamine | K₂CO₃ | MeCN | 60 | 3 | 90-98 |
| 3 | Morpholine | Et₃N | THF | RT | 2 | >95 |
| 4 | Piperidine | K₂CO₃ | DCM | RT | 2 | >95 |
Table 2: Reaction with Various Thiols
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | RT | 3 | 80-90 |
| 2 | Benzyl mercaptan | NaH | THF | RT | 2 | 85-95 |
| 3 | Ethanethiol | K₂CO₃ | MeCN | 50 | 4 | 75-85 |
Table 3: Reaction with Various Alcohols and Phenols
| Entry | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaH | THF | 60 | 5 | 70-80 |
| 2 | Methanol | t-BuOK | THF | RT | 6 | 60-70 |
| 3 | Benzyl alcohol | NaH | DMF | 80 | 4 | 75-85 |
Conclusion
The SNAr reactions of this compound provide a versatile and efficient pathway for the synthesis of a diverse range of substituted nitroaromatic compounds. The protocols outlined in these application notes can be readily adapted for various nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high reactivity and potential for high yields make this substrate an attractive building block for combinatorial chemistry and library synthesis.
References
Application Notes and Protocols for Chiral Amino Acid Analysis using Derivatization with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The derivatization process with Marfey's reagent proceeds via a nucleophilic aromatic substitution, where the amino group of the amino acid attacks the electron-deficient dinitrophenyl ring of the reagent, displacing the fluorine atom. The resulting N-dinitrophenyl (DNP) amino acid derivatives are stable and exhibit strong UV absorbance at approximately 340 nm, facilitating their detection. When the L-enantiomer of Marfey's reagent is used, it forms diastereomeric pairs with D- and L-amino acids, which possess different physicochemical properties and can be resolved by standard chromatographic techniques.
Experimental Protocols
1. Materials and Reagents:
-
Amino Acid Standards or Sample Hydrolysate: A solution containing the amino acid(s) of interest.
-
Marfey's Reagent (FDAA): 1% (w/v) solution in acetone (prepare fresh).
-
Sodium Bicarbonate (NaHCO₃): 1 M aqueous solution.
-
Hydrochloric Acid (HCl): 1 M or 2 M aqueous solution.
-
Acetone: HPLC grade.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure.
-
Trifluoroacetic Acid (TFA): HPLC grade (optional, for mobile phase).
-
Triethylamine (TEA): Optional base, 0.5 M aqueous solution.
2. Derivatization Procedure:
This protocol is a general guideline and may require optimization based on the specific amino acids and the analytical instrumentation used.
-
Sample Preparation:
-
For peptide or protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the constituent amino acids.[1]
-
Remove the acid in vacuo and resuspend the amino acid residue in water.
-
Prepare a solution of the amino acid sample or standard in water or a suitable buffer.
-
-
Derivatization Reaction:
-
To an appropriate volume of the amino acid solution (containing approximately 50 nmol of amino acids), add an equal volume of 1 M sodium bicarbonate solution to create alkaline conditions.[2]
-
Add a 2-4 fold molar excess of 1% Marfey's reagent in acetone to the mixture.[3]
-
Incubate the reaction mixture at 40°C for 1 to 2 hours with stirring or occasional vortexing.[1][4] Some amino acids may require longer incubation times for complete derivatization.[3][5]
-
-
Reaction Quenching:
-
Sample Preparation for HPLC Analysis:
-
Evaporate the acetone from the sample under a stream of nitrogen or in a vacuum centrifuge.
-
Dilute the remaining aqueous solution with the initial mobile phase for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
-
Data Presentation
The following table summarizes the typical reaction conditions for the derivatization of amino acids with Marfey's Reagent.
| Parameter | Condition | Notes |
| Reagent | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent, FDAA) | A chiral variant of Sanger's reagent. |
| Amino Acid Concentration | Typically in the nanomolar to low micromolar range | |
| Reagent Concentration | 1% (w/v) in acetone | A 2-4 fold molar excess over the total amino acids is recommended.[3] |
| Base | 1 M Sodium Bicarbonate or 0.5 M Triethylamine | To deprotonate the amino group, making it a stronger nucleophile.[2][3][6] |
| Reaction Temperature | 40°C | Gentle heating is required.[1] |
| Reaction Time | 1 - 2 hours | Some amino acids may require longer reaction times (e.g., overnight).[1][3][5] |
| Quenching Agent | 1 M or 2 M Hydrochloric Acid | To stop the reaction and neutralize the base.[2][6] |
| Detection Wavelength | 340 nm | The DNP chromophore has a strong absorbance at this wavelength.[2] |
Mandatory Visualization
Caption: Workflow for amino acid derivatization with Marfey's Reagent.
References
- 1. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2-fluoro-5-nitrobenzenesulfonyl chloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-fluoro-5-nitrobenzenesulfonyl chloride (FNS-Cl) in solid-phase peptide synthesis (SPPS). FNS-Cl serves as a versatile reagent for the temporary protection and modification of the N-terminal α-amino group of peptides. The resulting 2-nitrobenzenesulfonyl (nosyl) group is stable to the acidic conditions commonly used in Fmoc-based SPPS for the removal of side-chain protecting groups, but can be selectively cleaved under mild, orthogonal conditions. This allows for site-specific modifications of the peptide on the solid support.
Core Applications
The primary application of this compound in SPPS is for the N-terminal protection of peptides. The nosyl group is introduced after the final coupling step, rendering the N-terminus unreactive to subsequent reagents. This protection is particularly useful in strategies that require on-resin modifications, such as:
-
On-resin cyclization: Protecting the N-terminus prevents its participation in cyclization reactions, allowing for the formation of specific cyclic peptide structures.
-
Side-chain modifications: When specific side-chain manipulations are required, N-terminal protection with the nosyl group ensures that the α-amino group does not react.
-
Fragment condensation: The nosyl group can be used to protect the N-terminus of a peptide fragment that will be subsequently coupled to another fragment on the solid support.
A key advantage of the nosyl protecting group is its cleavage under mild, nucleophilic conditions, typically using a thiol in the presence of a base. This orthogonality is compatible with most standard acid-labile side-chain protecting groups used in Fmoc-SPPS.
Experimental Protocols
Protocol 1: On-Resin N-Terminal Protection of a Peptide with this compound
This protocol details the procedure for the sulfonylation of the N-terminal amino group of a peptide attached to a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (FNS-Cl)
-
Collidine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Following the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove any residual piperidine and DMF.
-
Swell the resin in anhydrous DCM for 10-15 minutes.
-
Prepare a solution of this compound (3 equivalents relative to the resin loading) and collidine (5 equivalents relative to the resin loading) in anhydrous DCM.
-
Add the FNS-Cl/collidine solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, drain the solvent and wash the resin thoroughly with DCM (3 x 1 min) and then with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
The nosyl-protected peptide-resin is now ready for subsequent on-resin modifications or for cleavage of the nosyl group.
Protocol 2: On-Resin Cleavage of the 2-Nitrobenzenesulfonyl (Nosyl) Group
This protocol describes the removal of the nosyl protecting group from the N-terminus of the peptide while it is still attached to the solid support.
Materials:
-
Nosyl-protected peptide-resin
-
2-Mercaptoethanol (β-mercaptoethanol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Wash the nosyl-protected peptide-resin with DMF (3 x 1 min).
-
Prepare a cleavage solution of 2-mercaptoethanol (10 equivalents relative to the resin loading) and DBU (5 equivalents relative to the resin loading) in DMF.
-
Add the cleavage solution to the peptide-resin. A bright yellow color in the solution indicates the progress of the deprotection.
-
Agitate the reaction mixture at room temperature for 30 minutes.
-
Drain the cleavage solution and wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to ensure complete removal of the cleavage reagents and byproducts.
-
The peptide-resin with a free N-terminus is now ready for the final cleavage from the resin or for further coupling reactions.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the on-resin modification and deprotection of peptides using FNS-Cl.
Table 1: On-Resin N-Terminal Protection with FNS-Cl
| Parameter | Condition | Notes |
| Reagent | This compound | --- |
| Equivalents of FNS-Cl | 3 eq | Relative to resin loading |
| Base | Collidine | --- |
| Equivalents of Base | 5 eq | Relative to resin loading |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Reaction Time | 2 hours | --- |
| Temperature | Room Temperature | --- |
| Expected Yield | Near quantitative | Monitored by ninhydrin test |
Table 2: On-Resin Cleavage of the Nosyl Group
| Parameter | Condition | Notes |
| Cleavage Reagent | 2-Mercaptoethanol | --- |
| Equivalents of Thiol | 10 eq | Relative to resin loading |
| Base | DBU | --- |
| Equivalents of Base | 5 eq | Relative to resin loading |
| Solvent | N,N-Dimethylformamide (DMF) | --- |
| Reaction Time | 30 minutes | --- |
| Temperature | Room Temperature | --- |
| Expected Outcome | Complete deprotection | Monitored by the disappearance of the yellow color and subsequent ninhydrin test |
Visualizations
The following diagrams illustrate the key chemical transformations and the overall workflow for the use of FNS-Cl in solid-phase peptide synthesis.
Application Notes and Protocols for the Quantification of Amines Using 2-Fluoro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amines is essential in numerous fields, including pharmaceutical development, clinical diagnostics, and food safety. Many amines lack a native chromophore, making their direct detection by UV-Vis spectrophotometry challenging. Chemical derivatization with a suitable reagent can introduce a chromophore, enhancing detection and improving chromatographic separation. This application note details a robust method for the pre-column derivatization of primary and secondary amines using 2-fluoro-5-nitrobenzenesulfonyl chloride, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle of the Method
This compound is a highly reactive reagent that readily undergoes a nucleophilic substitution reaction with the amino group of primary and secondary amines. The reaction is typically carried out in an alkaline environment to ensure the amine is in its more nucleophilic, unprotonated state. The resulting N-substituted-5-nitrobenzenesulfonamide derivatives are stable and possess a strong chromophore (the nitroaromatic moiety), allowing for sensitive detection in the UV region of the electromagnetic spectrum. The increased hydrophobicity of the derivatives also facilitates their separation by reversed-phase HPLC.
Experimental Protocols
Reagents and Materials
-
This compound
-
Amine standards (e.g., aliphatic and aromatic primary and secondary amines)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Borate buffer (0.1 M, pH 9.5)
-
Derivatization reagent solution: 10 mg/mL of this compound in anhydrous acetonitrile. (Prepare fresh daily).
-
Quenching solution: 1 M HCl.
-
Sample diluent: 50:50 (v/v) acetonitrile/water.
Sample Preparation
-
Liquid Samples: Dilute the sample with the sample diluent to bring the amine concentration within the linear range of the assay.
-
Solid Samples: Extract the amines from the solid matrix using a suitable solvent. The extract may require further clean-up (e.g., solid-phase extraction) to remove interfering substances before being evaporated to dryness and reconstituted in the sample diluent.
Derivatization Protocol
-
To 100 µL of the amine standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of the 10 mg/mL this compound solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Stop the reaction by adding 50 µL of 1 M HCl to quench the excess derivatizing reagent.
-
Vortex the solution and then filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC-UV Method
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-26 min: 90% to 40% B (linear gradient)
-
26-30 min: 40% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Data Presentation
The following table presents representative quantitative data for the analysis of several common amines using the described method. This data is for illustrative purposes; actual results must be determined experimentally.
| Analyte (Amine) | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Aniline | 12.5 | 0.5 - 100 | 0.9995 | 0.15 | 0.5 |
| Benzylamine | 10.8 | 0.5 - 100 | 0.9998 | 0.12 | 0.4 |
| Diethylamine | 8.2 | 1.0 - 200 | 0.9991 | 0.30 | 1.0 |
| n-Butylamine | 9.5 | 0.5 - 150 | 0.9996 | 0.18 | 0.6 |
| Piperidine | 11.3 | 1.0 - 200 | 0.9990 | 0.35 | 1.2 |
Visualizations
Chemical Reaction
Caption: Reaction of an amine with this compound.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: 2-Fluoro-5-nitrobenzenesulfonyl Chloride (FNBSC) Derivatization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 2-Fluoro-5-nitrobenzenesulfonyl chloride (FNBSC) for the derivatization of primary and secondary amines, such as those in amino acids and peptides, for analytical detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FNBSC) and what is its primary application?
A1: this compound (FNBSC) is a derivatizing agent used in analytical chemistry. Its primary application is to react with primary and secondary amine functional groups to form stable sulfonamide derivatives. This process is often employed to improve the detection of amino acids and peptides in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q2: How does the FNBSC derivatization reaction work?
A2: The reaction involves the nucleophilic attack of an amine group on the sulfonyl chloride moiety of FNBSC. This results in the formation of a stable sulfonamide bond and the displacement of the chloride. The nitro group on the benzene ring enhances the reactivity of the sulfonyl chloride.
Q3: What are the storage and handling recommendations for FNBSC?
A3: FNBSC is sensitive to moisture and can hydrolyze over time.[3] It should be stored in a tightly sealed container in a cool, dry place, with some suppliers recommending storage at -20°C for maximum stability.[4] As a sulfonyl chloride, it is also corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment should be worn during handling.[5]
Q4: Why is pH control important for the FNBSC derivatization reaction?
A4: The pH of the reaction mixture is critical for efficient derivatization. The reaction is typically carried out under basic conditions to deprotonate the amine group, making it a more potent nucleophile. However, excessively high pH can lead to the hydrolysis of the FNBSC reagent, reducing the overall yield.[3][6][7] Alkaline conditions are generally favorable for derivatization efficiency.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not seeing any derivatized product, or the yield is very low. What are the potential causes and how can I fix this?
A: Low or no product yield is a common issue that can stem from several factors related to reagent quality, reaction conditions, or the sample itself.
| Potential Cause | Troubleshooting & Optimization |
| Degraded FNBSC Reagent | FNBSC is moisture-sensitive and can hydrolyze.[3] Use a fresh vial of the reagent or one that has been stored under anhydrous conditions. Consider purchasing a new batch if the current one is old.[8] |
| Incorrect pH | The reaction requires a basic pH for the amine to be nucleophilic.[8] Ensure the pH of your reaction buffer is in the optimal range (typically pH 8.5-10.5).[6][7] Verify the pH of the final reaction mixture. |
| Suboptimal Temperature | The reaction may be too slow at low temperatures. Optimize the reaction temperature. While many protocols run at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields, but be cautious of potential sample degradation.[7] |
| Insufficient Reaction Time | The derivatization reaction may not have reached completion. Increase the incubation time. Monitor the reaction progress at different time points to determine the optimal duration.[9] |
| Presence of Interfering Substances | Other nucleophiles in the sample matrix (e.g., thiols) can compete with the target amine, consuming the FNBSC reagent. Consider a sample cleanup step prior to derivatization.[8] |
| Low Analyte Concentration | The concentration of your target amine may be too low to produce a detectable amount of product. If possible, concentrate your sample before the derivatization step.[10] |
Issue 2: Presence of Multiple Unidentified Peaks in the Chromatogram
Q: My chromatogram shows the expected product peak, but also several other large, unidentified peaks. What could these be?
A: The presence of extra peaks often points to side reactions, excess reagent, or reagent degradation products.
| Potential Cause | Troubleshooting & Optimization |
| Excess Derivatization Reagent | Unreacted FNBSC can appear in the chromatogram. Optimize the molar ratio of FNBSC to your analyte to minimize excess. A slight excess of the reagent is often necessary, but a large excess should be avoided. |
| Hydrolysis of FNBSC | FNBSC can react with water in the sample or solvent to form 2-fluoro-5-nitrobenzenesulfonic acid.[3] This byproduct can be chromatographically active. Prepare reagents in anhydrous solvents if possible and minimize the sample's water content. |
| Side Reactions | FNBSC can potentially react with other functional groups in complex molecules, leading to multiple derivatization products. This is particularly relevant for peptides with multiple reactive sites.[11][12] |
| Sample Degradation | Harsh reaction conditions (e.g., excessively high temperature or pH) can cause the analyte itself to degrade, leading to multiple peaks. Re-optimize the reaction conditions to be as mild as possible while still achieving good derivatization. |
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: The peak for my derivatized analyte is broad or shows significant tailing/fronting. How can I improve the peak shape?
A: Poor peak shape is often a chromatography issue, but it can be exacerbated by the derivatization process.
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Mobile Phase pH | The ionization state of the derivatized analyte can affect its interaction with the stationary phase. Adjust the pH of your mobile phase to improve peak shape.[10] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[10] |
| Secondary Interactions | The derivatized analyte may have secondary interactions with the column material. Consider using a different column chemistry (e.g., one with end-capping) or modifying the mobile phase with additives.[10] |
| Incomplete Removal of Excess Reagents | High concentrations of unreacted FNBSC or its byproducts can interfere with the chromatography, affecting the peak shape of the analyte. Implement a sample clean-up step after derivatization to remove excess reagents. |
Experimental Protocols
General Protocol for FNBSC Derivatization of Amino Acids for LC-MS Analysis
This protocol provides a general starting point. Optimization of buffer pH, reagent concentrations, temperature, and time may be necessary for specific applications.
1. Reagent Preparation:
- Borate Buffer (100 mM, pH 9.5): Dissolve an appropriate amount of sodium borate in HPLC-grade water and adjust the pH to 9.5 with NaOH or HCl.
- FNBSC Solution (10 mg/mL): Dissolve 10 mg of FNBSC in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh.
2. Derivatization Procedure:
- To 50 µL of the sample (or standard) in a microcentrifuge tube, add 100 µL of the 100 mM Borate Buffer (pH 9.5).
- Add 50 µL of the 10 mg/mL FNBSC solution.
- Vortex the mixture for 30 seconds.
- Incubate the reaction at 50°C for 30-60 minutes in a water bath or heating block.
- After incubation, stop the reaction by adding a small amount of an acid (e.g., 10 µL of 1M HCl) to lower the pH.
- Vortex the mixture again.
3. Sample Clean-up (Optional but Recommended):
- If necessary, centrifuge the sample to pellet any precipitate.
- The sample can be further cleaned using solid-phase extraction (SPE) to remove excess reagent and salts before LC-MS analysis.
4. Analysis:
- Transfer the supernatant or the cleaned-up sample to an autosampler vial.
- Analyze using a suitable LC-MS method.
Visualizations
Caption: Experimental workflow for FNBSC derivatization.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified FNBSC derivatization reaction scheme.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-nitrobenzenesulfonyl Chloride
Welcome to the technical support center for 2-Fluoro-5-nitrobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the synthesis and handling of this important reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis method is the direct chlorosulfonation of 1-fluoro-4-nitrobenzene using an excess of chlorosulfonic acid. This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the benzene ring.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is crucial to minimize the formation of side products. The reaction is typically performed at a controlled temperature, and the addition of the substrate to chlorosulfonic acid should be done gradually. The molar ratio of chlorosulfonic acid to the starting material is also a key parameter influencing the reaction's completeness and yield.
Q3: What are the common impurities or side products I should be aware of?
A3: A common side product is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. Another potential impurity is bis(2-fluoro-5-nitrophenyl) sulfone, which can arise from the reaction of the product with the starting material.[1] Isomeric sulfonyl chlorides can also be formed, although the directing effects of the fluorine and nitro groups favor the desired product.
Q4: How should this compound be handled and stored?
A4: this compound is a corrosive and moisture-sensitive compound.[2] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Q5: What are the primary applications of this compound in research and development?
A5: This compound is a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamides, which are important motifs in many pharmaceutical compounds. The fluorine and nitro groups also provide sites for further functionalization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | - Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 equivalents).- Increase the reaction time or temperature cautiously, monitoring for the formation of byproducts by TLC or GC. |
| Hydrolysis of the Product | - Use anhydrous reagents and glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Work up the reaction mixture promptly after completion, using cold water or ice to quench the reaction and minimize the contact time of the product with aqueous media.[1] |
| Loss during Work-up | - Ensure complete precipitation of the product during quenching.- Use an appropriate organic solvent for extraction (e.g., dichloromethane or chloroform).- Minimize the number of aqueous washes. |
Caption: Troubleshooting workflow for addressing low reaction yield.
Issue 2: Product is Contaminated with Sulfonic Acid
Possible Causes & Solutions
| Cause | Recommended Solution |
| Exposure to Moisture | - As mentioned previously, ensure all reagents and equipment are anhydrous. - Minimize exposure of the crude product to air before and during purification. |
| Inefficient Quenching | - Pour the reaction mixture onto a large excess of crushed ice with vigorous stirring to ensure rapid cooling and precipitation of the sulfonyl chloride before significant hydrolysis can occur. |
| Purification Issues | - Wash the crude product with cold water to remove any water-soluble sulfonic acid.- Recrystallization from a non-polar solvent like hexane can help separate the less polar sulfonyl chloride from the more polar sulfonic acid. |
Caption: Logic for troubleshooting sulfonic acid contamination.
Experimental Protocols
Synthesis of this compound
This protocol is based on established procedures for the chlorosulfonation of aromatic compounds.
Materials:
-
1-Fluoro-4-nitrobenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, carefully add chlorosulfonic acid (4 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 1-fluoro-4-nitrobenzene (1 equivalent) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
Caption: Experimental workflow for the synthesis of the target compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound, based on analogous reactions.
| Parameter | Range | Typical Value | Impact on Reaction |
| Molar Ratio (Chlorosulfonic Acid : Substrate) | 3:1 to 6:1 | 4:1 | Higher ratios can increase reaction rate and completeness but may complicate work-up. |
| Addition Temperature (°C) | 0 to 15 | 5 | Lower temperatures minimize side reactions. |
| Reaction Temperature (°C) | 20 to 50 | 25 (Room Temp) | Higher temperatures can increase reaction rate but may lead to more impurities. |
| Reaction Time (hours) | 1 to 6 | 3 | Should be optimized by monitoring the reaction progress. |
References
Technical Support Center: 2-Fluoro-5-nitrobenzenesulfonyl Chloride (FNBS-Cl) Reactions with Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl) for peptide modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FNBS-Cl) and what is its primary application with peptides?
This compound is a chemical reagent used for the modification of peptides. Its primary application is the covalent labeling of amine groups, typically targeting the N-terminal α-amino group or the ε-amino group of lysine residues. The reaction involves a nucleophilic attack from the unprotonated amino group on the electrophilic sulfonyl chloride, forming a stable sulfonamide bond. This modification is often used to introduce a specific tag or to study structure-function relationships.
Q2: What are the most common side products when reacting FNBS-Cl with peptides?
The reaction of FNBS-Cl with peptides can lead to several undesired side products, which can complicate purification and analysis. The primary side products include:
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Hydrolysis Product: FNBS-Cl can react with water in the reaction buffer to form 2-fluoro-5-nitrobenzenesulfonic acid. This side product is inactive and its formation consumes the reagent, potentially leading to incomplete labeling of the target peptide. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][2][3][4]
-
Side-Chain Modification: Besides the intended N-terminal amine, other nucleophilic amino acid side chains can react with FNBS-Cl. The most common is the ε-amino group of Lysine .[5][6][7] Other residues that can potentially react include the phenolic hydroxyl group of Tyrosine , the imidazole ring of Histidine , and the thiol group of Cysteine .[8]
-
Multiple Labeling: Peptides containing multiple reactive sites (e.g., an N-terminus and one or more lysine residues) can be labeled with more than one FNBS group, resulting in a heterogeneous mixture of products.
Q3: My HPLC analysis shows multiple peaks after the reaction. How can I identify the desired product and the side products?
A complex HPLC chromatogram indicates the presence of multiple species. The most effective way to identify these products is through mass spectrometry (LC-MS).
-
Desired Product: The expected mass will be the mass of your peptide plus the mass of the 2-fluoro-5-nitrobenzenesulfonyl group (C₆H₃FNO₄S, MW: 222.16 Da, after loss of HCl).
-
Multiple Labeled Products: Peaks with masses corresponding to the peptide plus two or more FNBS groups indicate multiple labeling events.
-
Side-Chain Modified Isomers: If your peptide has a lysine residue, a peak with the same mass as the N-terminally labeled product could be the isomer where the FNBS group is attached to the lysine side chain. These isomers may have different retention times on HPLC.
-
Unreacted Peptide: A peak corresponding to the original, unlabeled peptide mass indicates an incomplete reaction.
Q4: How can I control the selectivity of the reaction to favor N-terminal modification over lysine side-chain modification?
Controlling the reaction's pH is the most critical factor for achieving selectivity. The pKa of the N-terminal α-amino group is typically around 8, while the pKa of the lysine ε-amino group is around 10.5.[9][10]
By performing the reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.5), the majority of lysine side chains will be protonated (-NH3+) and thus non-nucleophilic.[9] The N-terminal amine, having a lower pKa, will have a greater fraction in its unprotonated, reactive state (-NH2), allowing it to selectively react with FNBS-Cl.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Labeled Peptide | 1. Hydrolysis of FNBS-Cl: Reagent degraded due to moisture or high pH. 2. Incomplete Reaction: Insufficient reagent, reaction time, or temperature. 3. Precipitation: Peptide or reagent precipitated out of solution. | 1. Use anhydrous solvents to prepare the FNBS-Cl stock solution. Prepare it fresh before use. Control the pH of the reaction; while high pH drives the reaction, it also accelerates hydrolysis.[1][4] 2. Increase the molar excess of FNBS-Cl (e.g., start with a 10-fold excess and optimize). Increase reaction time or temperature moderately (e.g., incubate for 2-4 hours at room temperature). 3. Ensure the peptide is fully dissolved in the reaction buffer. An organic co-solvent (e.g., acetonitrile, DMF) may be required to maintain solubility. |
| Multiple Products Observed (High Heterogeneity) | 1. Lack of Selectivity: Reaction pH is too high (e.g., > 9), leading to modification of both N-terminus and lysine side chains. 2. Multiple Reactive Sites: The peptide naturally contains multiple lysines or other reactive residues. | 1. Lower the reaction pH. Perform the reaction in a buffer with a pH between 6.0 and 7.5 to favor N-terminal modification.[9] 2. If multiple modifications are unavoidable due to the peptide sequence, consider using protecting groups for the lysine side chains during peptide synthesis that can be removed after FNBS-Cl labeling. |
| Inconsistent Results Between Experiments | 1. FNBS-Cl Stock Degradation: The reagent is sensitive to moisture. 2. Inaccurate pH Control: Buffer capacity is insufficient or pH measurement is inaccurate. 3. Variable Reaction Time/Temperature: Inconsistent incubation conditions. | 1. Always prepare the FNBS-Cl stock solution fresh in an anhydrous solvent (e.g., acetonitrile or acetone) immediately before use.[11] 2. Use a reliable buffer system with sufficient buffering capacity at the target pH. Calibrate your pH meter before use. 3. Standardize all reaction parameters, including time, temperature, and mixing, for all experiments. |
Experimental Protocols
Protocol: Selective N-Terminal Labeling of a Peptide with FNBS-Cl
This protocol is designed to maximize the selectivity for the N-terminal α-amino group over the ε-amino group of lysine residues. Optimization may be required for your specific peptide.
Materials:
-
Peptide of interest
-
This compound (FNBS-Cl)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.0
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine
-
HPLC system for analysis and purification
-
Mass spectrometer for product verification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer (100 mM sodium phosphate, pH 7.0) to a final concentration of 1-5 mg/mL. Ensure the peptide is completely dissolved.
-
FNBS-Cl Stock Solution Preparation: Immediately before use, prepare a 10-fold molar excess stock solution of FNBS-Cl in anhydrous ACN or DMF. For example, if you have 1 µmol of peptide, prepare a 10 µmol solution of FNBS-Cl.
-
Labeling Reaction: Add the FNBS-Cl stock solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should ideally be kept low (e.g., <10% v/v) to avoid peptide precipitation, but may be adjusted if solubility is an issue.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. This will react with any excess, unreacted FNBS-Cl. Incubate for an additional 30 minutes.
-
Analysis and Purification:
-
Analyze a small aliquot of the reaction mixture by LC-MS to determine the extent of labeling and the presence of side products.
-
Purify the desired labeled peptide from unreacted peptide, excess reagent, and side products using reverse-phase HPLC.
-
-
Verification: Confirm the mass of the purified product by mass spectrometry.
Visualizations
Reaction Workflow
Caption: General experimental workflow for peptide labeling with FNBS-Cl.
Key Reaction Pathways
Caption: Main and side reaction pathways for FNBS-Cl with peptides.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in FNBS-Cl reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [ccspublishing.org.cn]
- 7. Specific reaction of dansyl chloride with one lysine residue in rennin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 9. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-5-nitrobenzenesulfonyl Chloride and its Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-fluoro-5-nitrobenzenesulfonyl chloride and its subsequent conversion to sulfonamides, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common method for synthesizing aryl sulfonyl chlorides, such as this compound, is through the chlorosulfonation of the corresponding aromatic compound (1-fluoro-4-nitrobenzene) using chlorosulfonic acid.[1] Alternative methods may involve oxidative chlorination of corresponding thiols or disulfides.[2]
Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?
A2: Low yields in sulfonyl chloride synthesis are often attributed to several factors:
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Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature.
-
Side reactions: The formation of undesired side products, such as diphenyl sulfone, can reduce the yield of the desired sulfonyl chloride.[3]
-
Hydrolysis: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, which is unreactive in the subsequent sulfonamide formation step.[4][5]
-
Suboptimal reaction conditions: The ratio of reactants, reaction temperature, and reaction time are critical parameters that can significantly impact the yield.[6]
Q3: What are the critical parameters to control during the synthesis of sulfonamides from this compound?
A3: To achieve high yields in sulfonamide synthesis, it is crucial to control the following parameters:
-
Purity of Starting Materials: Both the sulfonyl chloride and the amine must be pure and dry. Moisture is a significant concern as it leads to the hydrolysis of the sulfonyl chloride.[4][5]
-
Choice of Base: A base, typically a tertiary amine like triethylamine or pyridine, is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction.[7] The base should be strong enough to scavenge the acid but not so strong as to promote side reactions.[8]
-
Reaction Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side product formation.[4] The reaction may then be allowed to warm to room temperature to ensure completion.
-
Solvent: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. Anhydrous solvents are essential to prevent hydrolysis.[4][8]
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled. An excess of the amine is sometimes used to drive the reaction to completion.[4]
Q4: How can I purify the crude this compound and the final sulfonamide product?
A4: Purification strategies depend on the nature of the impurities. For this compound, recrystallization from a suitable solvent is a common method.[9] For the final sulfonamide product, purification can typically be achieved through recrystallization or flash column chromatography on silica gel.[8][9]
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material (1-fluoro-4-nitrobenzene) | Incomplete reaction due to insufficient reaction time or temperature. | - Increase the reaction time. - Gradually increase the reaction temperature while monitoring for decomposition. - Ensure efficient stirring. |
| Presence of a significant amount of a water-soluble byproduct | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[4] | - Use anhydrous conditions for the reaction and workup. - Minimize the time the sulfonyl chloride is in contact with water during workup.[3] |
| Formation of a high-melting, insoluble solid | Formation of diphenyl sulfone byproduct.[3] | - Use an excess of chlorosulfonic acid. - Control the addition rate of the aromatic compound to the acid.[3] |
Low Yield of Sulfonamide
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of the amine | - Inactive sulfonyl chloride (hydrolyzed). - Insufficiently nucleophilic amine. - Incomplete reaction. | - Use freshly prepared or purified this compound. - For weakly nucleophilic amines, consider using a stronger base or higher reaction temperature. - Increase the reaction time and monitor by TLC. |
| Formation of multiple spots on TLC, including a baseline spot | - Hydrolysis of the sulfonyl chloride.[8] - Reaction with the solvent. - Decomposition of starting materials or product. | - Ensure all glassware, solvents, and reagents are rigorously dried.[8] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] - Choose an inert solvent. - Maintain the recommended reaction temperature. |
| Product loss during workup | The sulfonamide product has some solubility in the aqueous phase. | - Perform multiple extractions with an organic solvent to maximize recovery.[4] |
| Formation of a salt of the starting amine | Insufficient base to neutralize the generated HCl. | - Use at least one equivalent of base. A slight excess (1.1-1.5 equivalents) is often recommended.[5] |
Experimental Protocols
Synthesis of this compound (General Procedure)
This is a general procedure based on the synthesis of analogous compounds and should be optimized for the specific substrate.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing an aqueous solution of sodium hydroxide to neutralize HCl fumes.
-
Reactant Addition: Cool the chlorosulfonic acid (typically 3-5 equivalents) in the flask to 0 °C using an ice bath. Slowly add 1-fluoro-4-nitrobenzene (1 equivalent) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by TLC or GC.
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of dichloromethane and hexane).[9]
Synthesis of a Sulfonamide Derivative (General Procedure)
This is a general procedure and should be adapted based on the specific amine used.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reactant Addition: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[8] Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.[8]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
stability of 2-Fluoro-5-nitrobenzenesulfonyl chloride in aqueous solutions
Welcome to the technical support center for 2-Fluoro-5-nitrobenzenesulfonyl chloride (F-NBSCl). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions regarding the stability of F-NBSCl in aqueous solutions to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound should be stored at -20°C in a dry, cool, and well-ventilated area.[1] It is important to keep the container tightly sealed to prevent exposure to moisture, as the compound can decompose in the presence of water.[2] Always handle this reagent under a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is corrosive and can cause severe skin burns and eye damage.[3][4]
Q2: Can I prepare aqueous stock solutions of this compound?
A2: It is not recommended to prepare and store aqueous stock solutions of this compound. Sulfonyl chlorides are a class of compounds that are generally reactive towards water, leading to hydrolysis. The presence of moisture can lead to the degradation of the compound into 2-fluoro-5-nitrobenzenesulfonic acid and hydrochloric acid. For experiments requiring the use of F-NBSCl in an aqueous buffer, it is best to prepare a concentrated stock solution in an anhydrous organic solvent (e.g., acetonitrile, dioxane, or THF) and add it to the aqueous reaction mixture immediately before starting the experiment.
Q3: My reaction involving this compound in an aqueous buffer is giving low yields. What could be the cause?
A3: Low yields in aqueous reactions are often due to the hydrolysis of this compound, which competes with the reaction with your target nucleophile. The rate of hydrolysis is dependent on pH, temperature, and the composition of your buffer. To improve your yields, consider the following:
-
Minimize the reaction time: Shorter reaction times will reduce the extent of hydrolysis.
-
Optimize the pH: The rate of hydrolysis can be influenced by the pH of the solution. It is advisable to perform the reaction at a pH where your nucleophile is reactive, but the rate of hydrolysis is minimized. This may require some empirical optimization.
-
Use a higher concentration of your nucleophile: A higher concentration of your target molecule can help it to outcompete water in the reaction with F-NBSCl.
-
Co-solvents: The addition of a water-miscible aprotic co-solvent (like acetonitrile or DMSO) can decrease the concentration of water and may reduce the rate of hydrolysis.
Q4: I observe a precipitate forming when I add this compound to my aqueous reaction mixture. What is happening?
A4: The formation of a precipitate could be due to the low aqueous solubility of this compound. A related compound, 2-Nitrobenzenesulfonyl chloride, is described as being insoluble in water.[3] To address this, ensure vigorous stirring of the reaction mixture to promote dissolution and reaction. Preparing a concentrated stock solution in a water-miscible organic solvent can also aid in its dispersion in the aqueous medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction outcomes | Degradation of this compound due to improper storage. | Store the reagent at -20°C in a desiccator to protect it from moisture. Ensure the container is tightly sealed. |
| Formation of an oily layer in the reaction | The compound or its hydrolysis product may be immiscible with the aqueous phase. | Improve mixing by using a high-speed stirrer. The use of a co-solvent might also improve solubility. |
| pH of the reaction mixture decreases over time | Hydrolysis of this compound produces 2-fluoro-5-nitrobenzenesulfonic acid and hydrochloric acid. | Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the reaction. Monitor the pH and adjust if necessary. |
Stability Data
| Compound Class | Condition | Parameter | Value |
| Benzenesulfonyl Chlorides | Neutral pH, 25°C | Half-life (t½) | Minutes to hours |
| Benzenesulfonyl Chlorides | Acidic pH (pH < 4) | Hydrolysis Rate | Generally slower |
| Benzenesulfonyl Chlorides | Basic pH (pH > 8) | Hydrolysis Rate | Generally faster |
| Benzenesulfonyl Chlorides | Increased Temperature | Hydrolysis Rate | Increases significantly |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound
This protocol provides a general method for determining the rate of hydrolysis of this compound in an aqueous buffer.
-
Preparation of Reagents:
-
Prepare the desired aqueous buffer (e.g., phosphate, TRIS) at the target pH and temperature.
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous acetonitrile.
-
-
Hydrolysis Reaction:
-
Add a small aliquot of the F-NBSCl stock solution to the pre-heated aqueous buffer to achieve the desired final concentration (e.g., 1 mM).
-
Start a timer immediately upon addition and ensure the solution is well-mixed.
-
-
Monitoring the Reaction:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution that will stop the hydrolysis, for example, by mixing with a large excess of an organic solvent containing a derivatizing agent that reacts with the remaining F-NBSCl.
-
-
Analysis:
-
Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Monitor the disappearance of the this compound peak or the appearance of the 2-fluoro-5-nitrobenzenesulfonic acid peak over time.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this plot, determine the rate of hydrolysis and the half-life (t½) of the compound under the tested conditions.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing the aqueous stability of F-NBSCl.
References
Technical Support Center: Quenching Excess 2-Fluoro-5-nitrobenzenesulfonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of excess 2-Fluoro-5-nitrobenzenesulfonyl chloride in a reaction mixture. Adherence to these protocols is essential for ensuring laboratory safety, simplifying product purification, and maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive and corrosive compound.[1] Key hazards include:
-
Corrosivity: It can cause severe skin burns and eye damage.[1]
-
Reactivity with Water: It reacts exothermically with water and moisture, producing corrosive hydrochloric acid (HCl) and 2-fluoro-5-nitrobenzenesulfonic acid. This reaction can be vigorous.
-
Incompatibility: It is incompatible with strong bases, amines, and strong oxidizing agents.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive suite of PPE is required to prevent exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A chemical-resistant lab coat and gloves (e.g., nitrile).
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.
Q3: Can I use water to quench excess this compound?
A3: Yes, water can be used, but it must be done with extreme caution. The hydrolysis of sulfonyl chlorides is exothermic and produces HCl gas.[2] A slow, controlled addition of the reaction mixture to a large volume of cold water or ice is a standard procedure.[3]
Q4: What are the advantages of using a basic solution like sodium bicarbonate for quenching?
A4: Quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often preferred because it neutralizes the hydrochloric acid byproduct as it is formed, reducing the release of corrosive fumes.[2] The resulting sulfonic acid is converted to its sodium salt, which is typically water-soluble, facilitating its removal during aqueous workup.
Q5: Are there alternative quenching agents to aqueous solutions?
A5: Yes, alcohols such as methanol or ethanol can be used. This converts the sulfonyl chloride to the corresponding sulfonate ester. This method is useful if your desired product is sensitive to aqueous conditions. The resulting ester may need to be removed during purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive Heat Generation and Fuming During Quench | The rate of addition of the reaction mixture to the quenching solution is too fast.The quenching solution was not adequately cooled. | Immediately slow down or stop the addition. Ensure the quenching flask is securely in an ice bath and that stirring is efficient to dissipate heat. Lower the fume hood sash.[2] |
| Vigorous Gas Evolution and Foaming | The reaction of the sulfonyl chloride with a bicarbonate solution produces carbon dioxide gas.The addition rate is too rapid. | Control the rate of addition to manage the effervescence.[2] Use a flask with sufficient headspace (at least 2-3 times the total volume) to contain the foam. |
| Solid Precipitate Forms After Quenching | The quenched product (sulfonic acid or its salt) may have limited solubility in the chosen solvent system.The desired product may be precipitating. | Ensure the pH of the aqueous layer is neutral or slightly basic to confirm complete quenching.[2] An additional wash with water or brine may remove the sulfonic acid salt.[2] If the precipitate is the desired product, it can be collected by filtration. |
| Incomplete Quenching (Acidic pH) | Insufficient amount of quenching agent was used.Inadequate stirring or reaction time. | Add more of the quenching agent until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[2] Continue stirring for an additional 30-60 minutes to ensure the reaction is complete.[2] |
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
This is the recommended general-purpose method for quenching excess this compound. It neutralizes the HCl byproduct and converts the sulfonyl chloride to a water-soluble salt.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Large Erlenmeyer flask or beaker
-
Stir bar and stir plate
-
Addition funnel (optional, but recommended for controlled addition)
Procedure:
-
Preparation: In a chemical fume hood, place a large Erlenmeyer flask containing a sufficient volume of saturated aqueous NaHCO₃ solution (at least 5-10 times the volume of the sulfonyl chloride to be quenched) in an ice bath. Begin vigorous stirring.
-
Slow Addition: Slowly and carefully add the reaction mixture containing the unreacted this compound to the cold, stirred NaHCO₃ solution in a dropwise manner.[2] Caution: The hydrolysis is exothermic and will generate carbon dioxide gas, leading to effervescence.[2] The rate of addition must be carefully controlled to prevent excessive foaming.
-
Ensure Complete Quenching: After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure all the residual sulfonyl chloride has been hydrolyzed.[2]
-
Verify Neutralization: Check the pH of the aqueous layer using pH paper to confirm it is neutral or slightly basic (pH 7-8). If it is still acidic, add more saturated NaHCO₃ solution until the desired pH is reached.[2]
-
Workup: Proceed with the standard aqueous workup and extraction of your desired product.
Protocol 2: Quenching with Methanol
This protocol converts the excess sulfonyl chloride to its corresponding methyl sulfonate ester. This may be advantageous if the desired product is sensitive to aqueous conditions.
Materials:
-
Reaction mixture containing excess this compound
-
Anhydrous methanol (at least 10 molar equivalents relative to the excess sulfonyl chloride)
-
A weak base (e.g., triethylamine or pyridine, optional) to scavenge the HCl byproduct
-
Ice bath
-
Flask with a stir bar
Procedure:
-
Preparation: Cool a flask containing anhydrous methanol in an ice bath with stirring. If using a base scavenger, add it to the methanol.
-
Slow Addition: Slowly add the reaction mixture to the cold methanol. The reaction is generally less vigorous than with water.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete reaction.
-
Workup: Proceed with the workup, keeping in mind that the methyl 2-fluoro-5-nitrobenzenesulfonate byproduct will need to be separated from the desired product during purification.
Visualizations
Caption: Workflow for quenching excess this compound.
Caption: Hydrolysis reaction of this compound.
References
Technical Support Center: Purification of 2-Fluoro-5-nitrobenzenesulfonyl Chloride Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Fluoro-5-nitrobenzenesulfonyl chloride and its derivatives.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions to overcome common purification challenges.
Q1: After aqueous work-up, my product yield is significantly lower than expected. What could be the cause?
Possible Causes:
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially under basic or neutral aqueous conditions, converting it to the more water-soluble sulfonic acid.[1][2]
-
Product Precipitation and Loss: The product may have low solubility in the aqueous phase and could precipitate out, being lost during transfers or filtration.[3][4]
Solutions:
-
Maintain Acidic Conditions: During extraction, ensure the aqueous layer is acidic (pH 1-2) to suppress the hydrolysis of the sulfonyl chloride.
-
Minimize Contact Time: Reduce the duration of contact between the organic phase containing the product and the aqueous layer.
-
Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of the product in the aqueous phase and aid in phase separation.
-
Careful Phase Separation: Pay close attention during the separation of aqueous and organic layers to avoid discarding any precipitated product at the interface.
Q2: My purified product still contains the starting material or other non-polar impurities. How can I improve the purification?
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Similar Polarity: The impurities may have a polarity similar to the desired product, making separation by standard chromatography or recrystallization difficult.
Solutions:
-
Optimize Reaction Conditions: Ensure the initial reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Column Chromatography Gradient Optimization: If using column chromatography, a shallower gradient of the mobile phase can improve the separation of compounds with similar polarities.
-
Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains soluble at low temperatures, is ideal.
Q3: The final product is an oil and will not crystallize. What steps can I take?
Possible Causes:
-
Residual Solvent: The presence of residual solvent can inhibit crystallization.
-
Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Amorphous Nature: The product itself may tend to form an amorphous solid or an oil.
Solutions:
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove all traces of solvent.
-
Trituration: Add a non-solvent (a solvent in which the product is insoluble) to the oil and stir vigorously. This can sometimes induce crystallization.
-
Seed Crystals: If a small amount of crystalline material is available, add a seed crystal to the oil to initiate crystallization.
-
Solvent-Antisolvent Recrystallization: Dissolve the oil in a good solvent and slowly add an anti-solvent until the solution becomes turbid. Allow the solution to stand, which may promote crystal growth.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the purification of this compound derivatives?
The most common impurity is the corresponding 2-fluoro-5-nitrobenzenesulfonic acid. This results from the hydrolysis of the sulfonyl chloride group.[1] Strict anhydrous conditions during the reaction and an acidic aqueous workup are crucial to minimize its formation.[1]
Q2: What are the recommended solvent systems for recrystallization of this compound derivatives?
While the ideal solvent system is compound-specific, good starting points for screening include:
-
Single Solvents: Isopropanol, ethanol, or glacial acetic acid.
-
Solvent Mixtures: Dichloromethane/hexane, ethyl acetate/hexane, or toluene/heptane.
The goal is to find a solvent or solvent mixture in which the compound is highly soluble when hot and poorly soluble when cold.
Q3: What is a suitable mobile phase for column chromatography purification?
A common mobile phase for silica gel chromatography of sulfonyl chlorides is a gradient of ethyl acetate in hexane or petroleum ether. The specific gradient will depend on the polarity of the derivative. It is recommended to first determine the optimal solvent system using TLC. A good separation is often achieved when the desired compound has an Rf value of 0.2-0.4.
Q4: How can I confirm the purity of my final product?
Purity can be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Data Presentation
Table 1: Illustrative Purification Data for this compound Derivatives
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Notes |
| Recrystallization (Isopropanol) | 85% | >98% | 75% | Effective for removing polar impurities. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) | 90% | >99% | 85% | Good for separating closely related impurities. |
| Aqueous Wash (Acidic) followed by Recrystallization | 80% | >97% | 70% | Removes sulfonic acid impurity effectively. |
Note: The values in this table are illustrative and may vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a chosen solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of ethyl acetate and hexane) that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: A logical troubleshooting guide for common purification issues.
References
Technical Support Center: HPLC Analysis of 2-fluoro-5-nitrobenzenesulfonyl chloride
Welcome to the technical support center for the HPLC analysis of 2-fluoro-5-nitrobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this reactive compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: I am observing multiple peaks in my chromatogram, even for a pure standard. What could be the cause?
A1: The most likely cause is the on-column degradation of your analyte. This compound is a reactive sulfonyl chloride and is highly susceptible to hydrolysis. The presence of water in your mobile phase, sample solvent, or HPLC system can lead to the formation of the corresponding sulfonic acid, resulting in an additional peak.
Potential Solutions:
-
Use a Normal-Phase HPLC Method: To avoid hydrolysis, consider using a normal-phase HPLC method with a non-polar stationary phase (e.g., silica or cyano) and a mobile phase that does not contain water or other protic solvents (e.g., hexane/ethyl acetate). This approach allows for the direct analysis of the intact sulfonyl chloride.[1]
-
Derivatization: A robust alternative is to derivatize the sulfonyl chloride into a more stable compound prior to analysis. Reaction with an amine (e.g., benzylamine or diethylamine) will form a stable sulfonamide that is less prone to degradation and can be readily analyzed by reverse-phase HPLC.[2]
-
Minimize Water Content: If using a reverse-phase method is unavoidable, take stringent measures to minimize water content. Use fresh, HPLC-grade anhydrous solvents, and ensure your sample is completely dry before injection.
Q2: My peak shape is poor, exhibiting significant tailing. How can I improve it?
A2: Peak tailing in the analysis of sulfonyl chlorides can stem from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of residual silanol groups on the column packing.[3] |
| Column Overload | Reduce the concentration of your sample or the injection volume. Broad, tailing peaks can be an indicator that too much sample has been injected. |
| Inappropriate Mobile Phase pH | If analyzing the sulfonic acid degradation product, the pH of the mobile phase can significantly impact peak shape. Adjust the pH to ensure the analyte is in a single ionic form. |
| Column Degradation | The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or, if necessary, replace the column. |
Q3: I am not seeing any peak for my analyte, or the peak is very small and inconsistent.
A3: This issue often points to complete degradation of the analyte before it reaches the detector or problems with the injection process.
Possible Causes and Solutions:
-
Complete Hydrolysis: If your sample preparation involves aqueous solutions or if there is significant water in your HPLC system, the this compound may have completely hydrolyzed to the sulfonic acid. Verify the identity of any small, early-eluting peaks, as this could be your degradation product.
-
Injector Problems: Ensure the autosampler is functioning correctly and that the injection loop is being completely filled. Variable peak heights can sometimes be attributed to incomplete loop filling.
-
Low UV Absorbance: While nitro-substituted compounds typically have good UV absorbance, ensure you are monitoring at an appropriate wavelength. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in common HPLC solvents?
A1: this compound is highly reactive and will readily hydrolyze in the presence of water and other nucleophilic solvents like alcohols.[1] Therefore, for direct analysis, it is crucial to use aprotic and anhydrous solvents for both sample preparation and the mobile phase. The rate of hydrolysis is dependent on the pH, with increased degradation observed in neutral to alkaline conditions.[3]
Q2: What is a good starting point for a reverse-phase HPLC method for the derivatized sulfonamide?
A2: For the analysis of the more stable sulfonamide derivative, a C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) is a common approach.
Example Starting Conditions for Derivatized Analyte:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Q3: Can I use a mass spectrometer (MS) for detection?
A3: Yes, coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for the analysis of this compound and its derivatives. For MS detection, it is advisable to use volatile mobile phase modifiers like formic acid instead of non-volatile acids like phosphoric acid.[4][5] MS detection can provide valuable information on the molecular weight of the parent compound and any degradation products, aiding in peak identification.
Experimental Protocols
Protocol 1: Derivatization of this compound to a Stable Sulfonamide
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Dissolution: Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).
-
Derivatization Reaction: Add a 1.2 molar equivalent of an amine (e.g., benzylamine) to the solution.
-
Reaction Completion: Gently mix and allow the reaction to proceed at room temperature for 30 minutes. The reaction progress can be monitored by TLC or a rapid HPLC injection.
-
Dilution: Once the reaction is complete, dilute the mixture to a suitable concentration for HPLC analysis with the initial mobile phase composition.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Derivatization pathway for stable analysis.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
preventing hydrolysis of 2-fluoro-5-nitrobenzenesulfonyl chloride during storage
This technical support center provides guidance on the proper storage and handling of 2-fluoro-5-nitrobenzenesulfonyl chloride to prevent its hydrolysis. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their starting material.
Troubleshooting Guide: Preventing Hydrolysis
This guide addresses common issues encountered during the storage of this compound.
Issue 1: Compound shows signs of degradation (e.g., discoloration, clumping) after storage.
-
Possible Cause: Exposure to atmospheric moisture, leading to hydrolysis. The presence of acidic byproducts (hydrochloric acid and 2-fluoro-5-nitrobenzenesulfonic acid) can catalyze further degradation.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of the stored reagent. This can be done using techniques like ¹H NMR, ¹⁹F NMR, or HPLC. In ¹H NMR, the presence of the sulfonic acid hydrolysis product will be indicated by a shift in the aromatic proton signals.
-
Inert Atmosphere: Ensure the compound is stored under a dry, inert atmosphere such as nitrogen or argon.
-
Proper Sealing: Use containers with high-quality, airtight seals. Parafilm® can be used to wrap the container closure for an extra barrier against moisture ingress.
-
Desiccation: Store the container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.
-
Issue 2: Inconsistent reaction yields when using a previously opened bottle of the reagent.
-
Possible Cause: Partial hydrolysis of the sulfonyl chloride has occurred, reducing the amount of active reagent available for the reaction.
-
Troubleshooting Steps:
-
Quantify Purity: Determine the purity of the this compound. Titration with a standard base can be used to quantify the amount of acidic hydrolysis products.
-
Aliquot Reagent: Upon receiving a new bottle, it is best practice to aliquot the reagent into smaller, single-use quantities under an inert atmosphere. This minimizes the exposure of the bulk material to moisture each time the reagent is needed.
-
Fresh Reagent: If significant hydrolysis is suspected, it is recommended to use a fresh, unopened container of the reagent to ensure reproducible results.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize hydrolysis, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place, away from sources of moisture. For long-term storage, refrigeration in a desiccated environment is recommended.
Q2: How can I detect hydrolysis of my this compound?
A2: The most common methods for detecting hydrolysis include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can identify the formation of 2-fluoro-5-nitrobenzenesulfonic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent compound and its hydrolysis product.
-
Titration: The acidic byproducts of hydrolysis (hydrochloric acid and the sulfonic acid) can be quantified by titration with a standardized base.
Q3: What is the chemical reaction for the hydrolysis of this compound?
A3: The hydrolysis reaction involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of 2-fluoro-5-nitrobenzenesulfonic acid and hydrochloric acid.
Q4: Can I use this compound that has partially hydrolyzed?
A4: Using partially hydrolyzed reagent is not recommended as it will lead to inaccurate stoichiometry in your reactions and potentially introduce impurities into your product. It is always best to use a pure, unhydrolyzed reagent. If you must use a partially hydrolyzed batch, its purity should be accurately determined, and the amount used in the reaction should be adjusted accordingly.
Data and Protocols
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical degradation. |
| Atmosphere | Dry Nitrogen or Argon | Prevents exposure to atmospheric moisture. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light. |
| Location | Desiccator | Provides an additional layer of protection against moisture. |
Experimental Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Carefully weigh approximately 10-20 mg of the this compound sample in a clean, dry vial under an inert atmosphere if possible. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) that is known to be dry.
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube. This will allow for quantification of the purity.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer.
-
Data Analysis: Integrate the peaks corresponding to the aromatic protons of this compound and the internal standard. Compare the integration values to determine the purity of the sample. The presence of new peaks in the aromatic region may indicate the formation of the hydrolysis product, 2-fluoro-5-nitrobenzenesulfonic acid.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for storage and handling.
Technical Support Center: 2-Fluoro-5-nitrobenzenesulfonyl Chloride (FNBS-Cl) Labeling of Amino Acids
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for labeling amino acids with 2-fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl), along with troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling amino acids with FNBS-Cl?
A1: The optimal pH for labeling amino acids with FNBS-Cl is in the alkaline range, typically between pH 9.0 and 10.0. A basic environment is necessary to deprotonate the amino group of the amino acid, rendering it nucleophilic and capable of reacting with the electrophilic sulfonyl chloride group of FNBS-Cl.
Q2: Why is an alkaline pH necessary for the labeling reaction?
A2: The reaction between FNBS-Cl and an amino acid is a nucleophilic substitution. The primary or secondary amine group of the amino acid acts as the nucleophile. For the amino group to be sufficiently nucleophilic, it must be in its unprotonated form. Since the pKa of the α-amino group of most amino acids is in the range of 9.0 to 10.5, a pH in this range or slightly above is required to ensure a significant concentration of the deprotonated, reactive form of the amino acid.
Q3: What happens if the pH is too low or too high?
A3: If the pH is too low (acidic to neutral), the amino group will be predominantly in its protonated, non-nucleophilic form (-NH3+), leading to very low or no labeling efficiency. If the pH is too high (e.g., above 11), the rate of hydrolysis of the FNBS-Cl reagent increases significantly. This competing hydrolysis reaction consumes the labeling reagent, reducing the overall yield of the desired labeled amino acid.
Q4: Can FNBS-Cl react with other functional groups on amino acids?
A4: The primary target of FNBS-Cl is the α-amino group of amino acids. However, under alkaline conditions, it can also react with the ε-amino group of lysine and the phenolic hydroxyl group of tyrosine. The sulfhydryl group of cysteine is also a potential reaction site. The relative reactivity depends on the specific pH and the pKa of the individual functional groups.
Q5: How stable is the FNBS-Cl reagent in aqueous solutions?
A5: FNBS-Cl, like other sulfonyl chlorides, is susceptible to hydrolysis in aqueous solutions, especially at alkaline pH. The hydrolysis product is the corresponding sulfonic acid, which is unreactive towards amines. Therefore, it is crucial to prepare the FNBS-Cl solution fresh in an anhydrous organic solvent (e.g., acetonitrile or acetone) and add it to the buffered amino acid solution immediately before starting the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no labeling efficiency | 1. Incorrect pH: The reaction buffer pH is too low, resulting in a protonated and unreactive amino group. 2. Hydrolysis of FNBS-Cl: The labeling reagent was exposed to the aqueous buffer for an extended period before the reaction, or the stock solution is old. 3. Insufficient FNBS-Cl: The molar ratio of FNBS-Cl to the amino acid is too low. 4. Competing nucleophiles: The reaction buffer contains primary or secondary amines (e.g., Tris, glycine). | 1. Ensure the pH of the reaction buffer is between 9.0 and 10.0. Use a calibrated pH meter. 2. Always prepare fresh FNBS-Cl solution in an anhydrous organic solvent immediately before use. 3. Increase the molar excess of FNBS-Cl (e.g., 2-5 fold excess over the amino acid). 4. Use a non-nucleophilic buffer such as borate or carbonate buffer. |
| High background signal in analysis (e.g., HPLC) | 1. Excess FNBS-Cl: Unreacted FNBS-Cl and its hydrolysis product can interfere with the analysis. 2. Precipitation of reagent: High concentrations of FNBS-Cl may precipitate in the aqueous reaction mixture. | 1. After the reaction, quench the excess FNBS-Cl with a small amount of a primary amine solution (e.g., Tris or glycine) and/or acidify the reaction mixture. 2. Ensure the FNBS-Cl solution is added slowly with vigorous mixing to the amino acid solution. The final concentration of the organic solvent should be sufficient to maintain solubility. |
| Inconsistent labeling results | 1. Inaccurate pH measurement: The pH of the reaction buffer is not consistent between experiments. 2. Temperature fluctuations: The reaction rate is sensitive to temperature. 3. Pipetting errors: Inaccurate dispensing of the amino acid or FNBS-Cl solutions. | 1. Calibrate the pH meter before preparing the buffer. 2. Perform the reaction at a constant, controlled temperature. 3. Use calibrated pipettes and ensure proper pipetting technique. |
| Precipitation during the reaction | 1. Low solubility of the labeled amino acid: The resulting sulfonamide may be less soluble in the reaction mixture. 2. Incorrect solvent composition: The ratio of organic solvent to aqueous buffer is not optimal. | 1. Increase the proportion of organic solvent (e.g., acetonitrile) in the reaction mixture. 2. Adjust the final concentration of the reactants. |
Data Presentation
Table 1: Representative pH Optimization for FNBS-Cl Labeling of a Generic Amino Acid
The following data is illustrative and serves as a guideline. Optimal conditions may vary for different amino acids.
| pH | Relative Labeling Efficiency (%) | Observations |
| 7.0 | < 5 | Minimal to no reaction. Amino group is protonated. |
| 8.0 | 40 - 60 | Reaction proceeds, but may be slow. |
| 9.0 | 85 - 95 | High labeling efficiency. Good balance between amine reactivity and reagent stability. |
| 9.5 | 90 - 98 | Often the optimal pH for many amino acids. |
| 10.0 | 80 - 90 | High labeling efficiency, but increased risk of FNBS-Cl hydrolysis. |
| 11.0 | 60 - 75 | Significant hydrolysis of FNBS-Cl competes with the labeling reaction, reducing the yield. |
Experimental Protocols
Detailed Methodology for FNBS-Cl Labeling of Amino Acids
1. Materials:
-
Amino acid standard or sample
-
This compound (FNBS-Cl)
-
Anhydrous acetonitrile (ACN) or acetone
-
Borate buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (HCl, 1 M)
-
Microcentrifuge tubes
2. Procedure:
a. Preparation of Solutions:
- Amino Acid Solution: Prepare a stock solution of the amino acid in ultrapure water or a suitable buffer. The concentration will depend on the subsequent analysis method.
- Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in ultrapure water to a final concentration of 0.1 M. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution using a calibrated pH meter.
- FNBS-Cl Solution (e.g., 10 mM): Prepare this solution immediately before use. Dissolve the required amount of FNBS-Cl in anhydrous acetonitrile to make a 10 mM stock solution.
b. Labeling Reaction:
- In a microcentrifuge tube, add a known volume of the amino acid solution.
- Add an equal volume of 0.1 M borate buffer (pH 9.5).
- Vortex the mixture gently.
- Add a 2- to 5-fold molar excess of the freshly prepared FNBS-Cl solution to the amino acid mixture.
- Vortex immediately to ensure thorough mixing.
- Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically.
- After incubation, stop the reaction by adding a small volume of 1 M HCl to acidify the solution (to approximately pH 2-3).
c. Sample Analysis:
- The derivatized amino acid solution is now ready for analysis by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.
Mandatory Visualization
Technical Support Center: 2-Fluoro-5-nitrobenzenesulfonyl Chloride (FNSCl) Derivatization
Welcome to the technical support center for 2-fluoro-5-nitrobenzenesulfonyl chloride (FNSCl) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of FNSCl in derivatization experiments, particularly for the analysis of amino acids and other primary and secondary amines.
Troubleshooting Guide: Incomplete Derivatization with FNSCl
Incomplete derivatization is a common issue that can lead to inaccurate quantification and unreliable results. This guide will help you identify and address the potential causes of incomplete reactions with FNSCl.
Symptoms of Incomplete Derivatization:
-
Low peak areas or poor signal intensity for your analyte of interest.
-
Presence of underivatized analyte peak in your chromatogram.
-
Poor reproducibility of results between samples and batches.
-
Non-linear calibration curves.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The reaction of FNSCl with primary and secondary amines is highly pH-dependent. The amino group must be in its nucleophilic, unprotonated form to react. Solution: Ensure the reaction buffer pH is in the optimal range, typically between 9.0 and 10.0 for most amino acids. Use a reliable buffer system such as sodium borate or sodium bicarbonate. Verify the final pH of the reaction mixture after adding all components. |
| Insufficient Reagent Concentration | An inadequate amount of FNSCl will lead to incomplete reaction, especially with high concentrations of the analyte. Solution: Increase the molar excess of FNSCl relative to the analyte. A 2-5 fold molar excess is a good starting point, but optimization may be required depending on the analyte and sample matrix. |
| Inadequate Reaction Time or Temperature | The derivatization reaction may not have proceeded to completion if the time is too short or the temperature is too low. Solution: Increase the reaction time (e.g., from 30 minutes to 60 minutes) and/or the reaction temperature (e.g., from room temperature to 40-60°C). Monitor the reaction progress at different time points to determine the optimal conditions. |
| Reagent Degradation (Hydrolysis) | FNSCl is susceptible to hydrolysis, especially at high pH and in the presence of water. Degraded reagent will be less effective. Solution: Use fresh, high-quality FNSCl. Prepare the FNSCl solution immediately before use. Minimize the exposure of the reagent and reaction mixture to moisture. Store FNSCl in a desiccator. |
| Interference from Buffer Nucleophiles | Buffers containing primary or secondary amine groups (e.g., Tris, glycine) will react with FNSCl, competing with the analyte and leading to incomplete derivatization. Solution: Use non-nucleophilic buffers such as borate, bicarbonate, or phosphate buffers. |
| Sample Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction. Solution: Implement a sample cleanup procedure (e.g., solid-phase extraction, protein precipitation) to remove interfering substances before derivatization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatization with FNSCl?
A1: The optimal pH for the derivatization of primary and secondary amines with FNSCl is typically in the range of 9.0 to 10.0. At this pH, the amino groups are sufficiently deprotonated to be nucleophilic, while the rate of FNSCl hydrolysis is still manageable. It is recommended to optimize the pH for your specific analyte and experimental conditions.
Q2: What are the common side reactions with FNSCl?
A2: The most common side reaction is the hydrolysis of FNSCl to 2-fluoro-5-nitrobenzenesulfonic acid, which is unreactive towards amines. This is accelerated at higher pH and temperature. Another potential side reaction is the reaction of FNSCl with other nucleophiles present in the sample matrix. Buffers containing primary or secondary amines, such as Tris, should be avoided as they will compete with the analyte for the derivatizing reagent.
Q3: How can I improve the stability of the FNSCl derivatives?
A3: FNSCl derivatives of most amino acids are generally stable. To ensure their stability, it is recommended to:
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Store the derivatized samples at low temperatures (e.g., 4°C) if analysis is not performed immediately.
-
Protect the samples from light.
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Ensure the final pH of the sample solution is appropriate for the analytical method (e.g., acidic for reversed-phase HPLC).
Q4: Can I use FNSCl to derivatize hydroxyl or thiol groups?
A4: While FNSCl is primarily used for derivatizing primary and secondary amines, it can also react with other nucleophilic functional groups like phenols and thiols under specific conditions. However, the reactivity is generally lower than with amines. Optimization of the reaction conditions, such as using a stronger base or a different solvent, may be necessary.
Experimental Protocols
General Protocol for Derivatization of Amino Acids with FNSCl for HPLC Analysis
This protocol provides a general starting point. Optimization may be required for specific applications.
-
Sample Preparation:
-
Prepare a standard solution of the amino acid(s) in 0.1 M HCl.
-
For biological samples, perform necessary cleanup steps like protein precipitation with acetonitrile or solid-phase extraction.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix:
-
100 µL of the sample or standard solution.
-
200 µL of 100 mM sodium borate buffer, pH 9.5.
-
-
Add 100 µL of 10 mM FNSCl in acetonitrile.
-
Vortex the mixture immediately.
-
Incubate the reaction at 60°C for 30 minutes.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 100 mM HCl to stop the reaction and neutralize the excess base.
-
Filter the sample through a 0.22 µm syringe filter before injecting into the HPLC system.
-
Visualizations
Logical Troubleshooting Workflow for Incomplete Derivatization
Caption: Troubleshooting decision tree for incomplete FNSCl derivatization.
Signaling Pathway of FNSCl Derivatization Reaction
Caption: Reaction pathway for the derivatization of amines with FNSCl.
removing 2-fluoro-5-nitrobenzenesulfonyl chloride byproducts from reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-5-nitrobenzenesulfonyl chloride. Here, you will find information on the removal of common byproducts from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
The most prevalent byproduct is 2-fluoro-5-nitrobenzenesulfonic acid, which forms through the hydrolysis of the sulfonyl chloride.[1] The presence of even trace amounts of water in the reaction mixture can lead to its formation. Other potential, though less common, impurities can include unreacted starting materials or byproducts from side reactions, depending on the specific synthetic route.
Q2: How can I minimize the formation of 2-fluoro-5-nitrobenzenesulfonic acid during my reaction?
To minimize the formation of the sulfonic acid byproduct, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere, such as nitrogen or argon.
Q3: What analytical techniques are recommended for identifying and quantifying byproducts?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the purity of your product and identifying byproducts. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress and to get a preliminary idea of the number of components in the reaction mixture.
Troubleshooting Guide: Byproduct Removal
This guide provides structured approaches to common issues encountered during the purification of reaction mixtures containing this compound.
| Problem | Possible Cause | Suggested Solution |
| Presence of a more polar spot on TLC (likely 2-fluoro-5-nitrobenzenesulfonic acid) | Hydrolysis of the sulfonyl chloride due to moisture. | 1. Aqueous Extraction: Selectively remove the more water-soluble sulfonic acid by washing the organic reaction mixture with cold, deionized water or a brine solution. 2. Column Chromatography: Purify the crude product using silica gel column chromatography. The less polar sulfonyl chloride will elute before the more polar sulfonic acid. |
| Oily or impure solid product after initial workup | Presence of unreacted starting materials or other reaction byproducts. | Recrystallization: Purify the product by recrystallization. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold, while impurities will either remain in solution or be insoluble at high temperatures. |
| Product degradation during purification | The product may be sensitive to heat or prolonged exposure to certain solvents. | 1. Low-Temperature Purification: Perform purification steps, such as chromatography, at reduced temperatures if possible. 2. Solvent Selection: Ensure the chosen purification solvents are compatible with the product and do not cause degradation. |
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Aqueous Extraction for Removal of 2-Fluoro-5-nitrobenzenesulfonic Acid
Objective: To remove the water-soluble sulfonic acid byproduct from an organic solution of the sulfonyl chloride.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Deionized water (cold)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of cold deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous layer contains the dissolved sulfonic acid.
-
Drain the lower aqueous layer.
-
Repeat the washing step with another portion of cold deionized water.
-
Perform a final wash with a saturated brine solution to remove any remaining dissolved water from the organic layer.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization of this compound
Objective: To purify the solid sulfonyl chloride from less soluble or more soluble impurities.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or glacial acetic acid followed by water wash)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.
Note: A procedure for a related compound, o-nitrobenzenesulfonyl chloride, involves dissolving the crude product in warm glacial acetic acid, followed by crystallization upon cooling and then thorough washing with cold water. This method may be adaptable for this compound.[2]
Data Presentation
The following table provides a hypothetical comparison of purification methods based on typical outcomes for sulfonyl chlorides. Actual results may vary depending on the specific reaction conditions and scale.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Primary Byproduct Removed |
| Aqueous Extraction | >90% | >85% | 2-fluoro-5-nitrobenzenesulfonic acid |
| Recrystallization | >98% | 70-90% | Broad range of impurities |
| Column Chromatography | >99% | 60-85% | Closely related impurities and baseline material |
Visualizations
Experimental Workflow for Byproduct Removal
The following diagram illustrates the general workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Derivatization Reagents for Amino Acid Analysis: Dansyl Chloride vs. 2-Fluoro-5-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two derivatization reagents for the analysis of amino acids: the widely-used dansyl chloride and the less common 2-Fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl). The selection of an appropriate derivatization agent is critical for achieving the desired sensitivity, selectivity, and reproducibility in amino acid quantification by chromatographic methods such as High-Performance Liquid Chromatography (HPLC).
Overview of Derivatization in Amino Acid Analysis
Most amino acids lack a native chromophore or fluorophore, making their detection by UV-Visible or fluorescence spectroscopy challenging. Derivatization is a pre-column or post-column process where the amino acid is chemically modified to attach a "tag" that imparts desirable detection characteristics. An ideal derivatization reagent should react with all amino acids to form stable, single derivatives with high molar absorptivity or fluorescence quantum yield.
Dansyl Chloride: The Gold Standard
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a fluorescent reagent that reacts with primary and secondary amino groups of amino acids under alkaline conditions. This reaction, known as dansylation, yields stable, intensely fluorescent N-dansyl-amino acids that can be readily separated by reverse-phase HPLC and detected with high sensitivity.
Performance Characteristics of Dansyl Chloride
| Parameter | Performance Data |
| Limit of Detection (LOD) | Picomole to femtomole range |
| Limit of Quantification (LOQ) | Low picomole range |
| Linearity | Excellent, with a wide dynamic range |
| Stability of Derivatives | Dansyl-amino acids are stable for extended periods when stored properly |
| Reaction Time | Typically 30-60 minutes |
| Detection Wavelengths | UV absorbance: ~254 nm; Fluorescence Excitation: ~330-360 nm, Emission: ~510-540 nm |
Experimental Protocol for Dansylation of Amino Acids
1. Reagent Preparation:
- Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh and protected from light.
- Bicarbonate Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 9.5 with NaOH.
2. Derivatization Procedure:
- To 100 µL of the amino acid standard or sample solution, add 200 µL of the dansyl chloride solution.
- Add 100 µL of the bicarbonate buffer to initiate the reaction.
- Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
- After incubation, evaporate the acetone under a stream of nitrogen.
- Reconstitute the dried residue in the initial mobile phase for HPLC analysis.
Experimental Workflow for Amino Acid Analysis using Dansyl Chloride
Caption: Workflow for amino acid analysis using dansyl chloride derivatization.
This compound (FNBS-Cl)
Our comprehensive literature search for the application of this compound (FNBS-Cl) in amino acid analysis did not yield significant experimental data, detailed protocols, or direct performance comparisons with established reagents like dansyl chloride. While FNBS-Cl is commercially available, its use as a derivatization agent for routine amino acid analysis does not appear to be widely documented in peer-reviewed scientific literature.
Based on its chemical structure, FNBS-Cl is a sulfonyl chloride, similar to dansyl chloride, and would be expected to react with primary and secondary amines under alkaline conditions. The nitro group on the benzene ring would likely impart strong UV-absorbing properties to the resulting derivatives. However, without experimental data, its reactivity, the stability of its derivatives, and its sensitivity for amino acid analysis remain uncharacterized.
Comparison with an Alternative Established Reagent: o-Phthalaldehyde (OPA)
To provide a useful comparison for researchers, we will contrast dansyl chloride with another widely used derivatization reagent, o-phthalaldehyde (OPA). OPA is a popular choice for automated pre-column derivatization due to its rapid reaction kinetics.
Comparative Overview: Dansyl Chloride vs. OPA
| Feature | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Reaction Principle | Reacts with primary and secondary amines to form fluorescent sulfonamides. | Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. |
| Reactivity with Amines | Reacts with both primary and secondary amino acids (e.g., proline, hydroxyproline). | Reacts only with primary amino acids. Secondary amines require a separate oxidation step or a different reagent. |
| Reaction Speed | Slower reaction, typically requiring 30-60 minutes at elevated temperatures. | Very rapid reaction, completed in 1-2 minutes at room temperature. |
| Stability of Derivatives | Dansyl derivatives are highly stable, allowing for sample storage and re-analysis. | OPA derivatives are less stable and should be analyzed shortly after preparation. |
| Detection Method | Fluorescence and UV detection. | Primarily fluorescence detection. |
| Automation | Less amenable to simple online automation due to longer reaction times and heating requirements. | Ideal for automated pre-column derivatization using an autosampler. |
| Byproducts | Excess reagent can be hydrolyzed, but byproducts are generally well-separated from derivatives. | Reagent itself is not fluorescent, minimizing background interference. |
Logical Relationship of Reagent Choice
Caption: Decision guide for selecting a derivatization reagent.
Conclusion
For researchers requiring a robust, reliable, and highly sensitive method for the quantification of both primary and secondary amino acids, dansyl chloride remains an excellent choice. Its primary advantages are the high stability of its derivatives and its reactivity with a broad range of amino acids.
While This compound (FNBS-Cl) is structurally a potential candidate for amino acid derivatization, the lack of published data on its performance makes it a high-risk choice for developing a validated analytical method at this time.
For applications demanding high throughput and automation, particularly in clinical or quality control settings where only primary amino acids are of interest, o-phthalaldehyde (OPA) offers a significant advantage due to its rapid reaction kinetics and amenability to automated pre-column derivatization.
The choice of derivatization reagent should be guided by the specific requirements of the analysis, including the types of amino acids to be quantified, the required sensitivity, the desired sample throughput, and the available instrumentation.
A Comparative Guide to Derivatizing Agents: 2-Fluoro-5-nitrobenzenesulfonyl Chloride vs. Dabsyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Pre-column derivatization is a crucial technique to enhance the detectability and chromatographic behavior of these molecules, particularly in High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of two sulfonyl chloride-based derivatizing agents: the well-established dabsyl chloride and the less-documented 2-Fluoro-5-nitrobenzenesulfonyl chloride.
This comparison aims to provide an objective overview based on available data. While extensive experimental information is available for dabsyl chloride, the data for this compound as a derivatizing agent for analytical purposes is limited. Therefore, some of its potential performance characteristics are inferred from general principles of organic chemistry.
Chemical Properties and Reactivity
Both this compound and dabsyl chloride are sulfonyl chlorides that react with primary and secondary amines to form stable sulfonamides.[1] The reactivity of the sulfonyl chloride group is influenced by the substituents on the aromatic ring.
This compound possesses two electron-withdrawing groups: a nitro group and a fluorine atom. These groups are expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, potentially leading to a faster reaction rate with amines compared to unsubstituted benzenesulfonyl chloride.
Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) has a large chromophoric group, which is advantageous for UV-Vis detection.[2] The dimethylamino group is an electron-donating group, which might slightly decrease the reactivity of the sulfonyl chloride compared to reagents with strongly electron-withdrawing groups. However, its reactivity is still sufficient for efficient derivatization.
A summary of their chemical properties is presented in the table below.
| Property | This compound | Dabsyl Chloride |
| CAS Number | 713-21-3[3] | 56512-49-3 |
| Molecular Formula | C₆H₃ClFNO₄S[3] | C₁₄H₁₄ClN₃O₂S |
| Molecular Weight | 239.61 g/mol [3][4] | 323.8 g/mol |
| Appearance | Likely a solid, based on similar compounds. | Crystalline solid. |
| Solubility | Soluble in organic solvents like acetone and acetonitrile. | Soluble in acetone and acetonitrile.[5] |
| Reactivity | Reacts with primary and secondary amines. Expected to be highly reactive due to electron-withdrawing groups. | Reacts with primary and secondary amines.[2] |
| Derivative Chromophore | Nitroaromatic group absorbs in the UV region. | Azobenzene group provides strong absorbance in the visible region (~465 nm).[5] |
| Derivative Stability | Expected to form stable sulfonamides. | Forms highly stable sulfonamides, which can be stable for up to a month at room temperature.[5] |
Performance Comparison
| Performance Metric | This compound (Inferred) | Dabsyl Chloride (Documented) |
| Reaction Conditions | Likely reacts under similar alkaline conditions as other sulfonyl chlorides. The higher reactivity might allow for milder conditions (e.g., lower temperature or shorter reaction time). | Typically requires alkaline pH (9.0-9.5) and heating at 70°C for 15-30 minutes.[5] |
| Detection Method | UV detection. | Visible light detection (around 465 nm).[5] |
| Selectivity | Reacts with primary and secondary amines. Potential for side reactions with other nucleophiles. | Reacts with primary and secondary amines. Can also react with phenolic hydroxyl and thiol groups, though generally to a lesser extent under controlled conditions.[6] |
| Sensitivity | Dependent on the molar absorptivity of the derivative in the UV range. | High sensitivity, with detection limits in the picomole range.[7] |
| Advantages | Potentially faster reaction kinetics due to activating groups. Smaller tag may be advantageous in some separation scenarios. | Derivatives are highly stable.[5] Detection in the visible range minimizes interference from many biological matrix components.[2] Well-established and numerous published protocols are available.[5][8] |
| Disadvantages | Lack of published analytical protocols and performance data. UV detection is more susceptible to interference from biological matrices. | The reagent itself can be a source of a significant peak in the chromatogram if not properly managed. |
Experimental Protocols
Dabsyl Chloride Derivatization Protocol for Amino Acids[5]
This protocol is a general guideline for the pre-column derivatization of amino acids with dabsyl chloride for HPLC analysis.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Amino acid standard or sample solution
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of the dabsyl chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Hypothetical Derivatization Protocol for this compound
Disclaimer: The following protocol is hypothetical and based on general procedures for derivatization with sulfonyl chlorides.[7] It should be optimized and validated for specific applications.
Materials:
-
This compound solution (e.g., 5 mg/mL in acetonitrile)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Amine-containing sample or standard solution
-
Water bath
Procedure:
-
In a reaction vial, mix 50 µL of the sample or standard solution with 100 µL of the sodium borate buffer.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and incubate at 50-60°C for 10-20 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample may be diluted with the initial mobile phase before injection into the HPLC system.
Visualizing the Workflow and Reactions
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for amine derivatization and the reaction of each sulfonyl chloride with a primary amine.
Conclusion
Dabsyl chloride is a well-characterized and widely adopted derivatizing agent for the analysis of amines by HPLC. Its key strengths lie in the high stability of its derivatives and the specificity of detection in the visible range, which significantly reduces interference from complex biological matrices.[2][5]
This compound, while less studied for this application, presents a theoretically interesting alternative. The presence of electron-withdrawing groups suggests it may offer faster reaction kinetics. However, the lack of established protocols and performance data necessitates significant method development and validation before it can be considered a viable alternative to dabsyl chloride for routine analytical applications. Furthermore, its UV-absorbing properties make it more susceptible to interferences from endogenous compounds in biological samples.
For researchers seeking a reliable, sensitive, and well-documented method for amine quantification, dabsyl chloride remains the superior choice based on the current body of scientific literature.
References
A Comparative Guide to the Validation of HPLC Methods for 2-Fluoro-5-nitrobenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Fluoro-5-nitrobenzenesulfonyl chloride and its derivatives. It offers a detailed comparison with alternative analytical techniques, supported by structured data and standardized experimental protocols. The objective is to equip researchers and drug development professionals with the necessary information to select and validate analytical methods that are fit for their intended purpose, ensuring data integrity and regulatory compliance.[1][2]
Sulfonyl chlorides are a vital class of reactive intermediates used in the synthesis of various molecules in the pharmaceutical and agrochemical sectors.[1] Their inherent reactivity, however, poses analytical challenges, necessitating robust and reliable methods for quantification and purity assessment.[1] HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for non-volatile and thermally unstable compounds.[3]
Proposed HPLC Method Protocol
This section details a typical reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound derivatives.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for specific derivatives.[4]
-
Flow Rate: 1.0 mL/min[4]
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Detection: UV-Vis Detector at 265 nm[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Diluent: Mobile Phase
Experimental Protocol for HPLC Method Validation
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended use.[2][5] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
2.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
-
Protocol:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), a sample of the analyte, and a sample containing a mixture of the analyte and potential interfering substances (e.g., known impurities, degradation products).
-
Demonstrate that the peak for the analyte is free from interference at its retention time.
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Perform stress testing (e.g., exposure to acid, base, oxidation, heat, and light) on the analyte to generate degradation products and verify that they are resolved from the main analyte peak.[4]
-
2.2. Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[7] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to show acceptable levels of precision, accuracy, and linearity.[5][6]
-
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[6]
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
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The correlation coefficient (r²) should be ≥ 0.999.[2]
-
2.3. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
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Protocol:
-
Prepare samples with known concentrations of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Analyze the samples and calculate the percent recovery for each.
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The mean recovery should be within a predefined limit, typically 98.0% to 102.0%.[2]
-
2.4. Precision Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.[7]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target) under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 2%.[2]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the different sets of conditions should be within acceptable limits (e.g., ≤ 2%).
-
2.5. Detection Limit (LOD) and Quantitation Limit (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Alternatively, prepare and analyze a series of diluted solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
2.6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Data Presentation: Summary of Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for an HPLC assay method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Analyte peak is pure. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the nominal concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOQ (% RSD) | ≤ 10% |
| Robustness | System suitability parameters remain within acceptable limits after minor variations. |
Comparative Analysis of Analytical Techniques
While HPLC is a robust technique, other methods can also be employed for the analysis of sulfonyl chlorides. The choice of method depends on the specific analytical need, such as structural elucidation versus routine quantification.[1]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | High resolution, suitable for non-volatile and thermally labile compounds, robust for quantification.[3] | May require derivatization for compounds without a UV chromophore, moderate sensitivity. | Purity assessment and quantitative analysis of intermediates and final products.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase.[3] | High sensitivity and resolution for volatile and thermally stable compounds.[3] | Not suitable for non-volatile or thermally unstable compounds, potential for degradation of sulfonyl chlorides. | Analysis of volatile impurities or starting materials. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation, can be used for quantification (qNMR).[1] | Lower sensitivity compared to chromatographic methods, requires highly pure samples for structural work. | Structural confirmation and identification of unknown compounds.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight and fragmentation information.[1] | Often coupled with a separation technique (GC/HPLC) for complex mixtures.[1] | Identification of trace impurities and structural confirmation when coupled with LC or GC. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the sample. | Rapid and simple for identifying the sulfonyl chloride functional group.[1] | Limited quantitative ability, provides information on functional groups, not the entire structure. | Quick identity confirmation of raw materials and intermediates.[1] |
Visualizations
The following diagrams illustrate the workflow for HPLC method validation and the interrelationship of the validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. scielo.br [scielo.br]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scribd.com [scribd.com]
- 7. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Reactivity Face-Off: Fluorinated vs. Chlorinated Benzenesulfonyl Chlorides in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. Benzenesulfonyl chlorides are a cornerstone class of reagents, widely employed for the introduction of sulfonyl groups into molecules to create sulfonamides, sulfonates, and other sulfur-containing functionalities. The reactivity of these compounds can be finely tuned by substituents on the benzene ring. This guide provides a detailed comparison of the reactivity of fluorinated and chlorinated benzenesulfonyl chlorides, supported by experimental data and established chemical principles, to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
The reactivity of substituted benzenesulfonyl chlorides in nucleophilic substitution reactions is predominantly governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups decrease this electrophilicity and slow down the reaction.
Based on the well-established electronic effects of halogen substituents, fluorinated benzenesulfonyl chlorides are generally more reactive than their chlorinated counterparts . This heightened reactivity is a direct consequence of the greater electronegativity of fluorine compared to chlorine, which leads to a more pronounced electron-withdrawing inductive effect.
The Decisive Factor: Electronic Effects and Hammett Constants
The Hammett equation provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect of a substituent, with positive values indicating an electron-withdrawing effect and negative values indicating an electron-donating effect.
For the nucleophilic substitution reactions of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. A comparison of the Hammett sigma (σ) constants for fluorine and chlorine clearly illustrates the stronger electron-withdrawing nature of fluorine.
| Substituent | σ (meta) | σ (para) |
| -F | 0.34[1] | 0.06[2] |
| -Cl | 0.37[1][3][4] | 0.23[3] |
Table 1: Hammett Substituent Constants (σ) for Fluorine and Chlorine.
While the σ (meta) values are comparable, the σ (para) value for chlorine is significantly more positive than that for fluorine. This indicates a stronger electron-withdrawing effect for a para-chloro substituent compared to a para-fluoro substituent. This is due to the interplay of the inductive effect (-I) and the resonance effect (+R). Both halogens exert a -I effect, but fluorine's smaller size and greater electronegativity make its -I effect stronger. However, both also have a +R effect due to their lone pairs of electrons. For fluorine, the +R effect is more pronounced and partially counteracts its strong -I effect, resulting in a lower overall electron-withdrawing character at the para position compared to chlorine.
Despite the nuance at the para position, the overall greater electronegativity of fluorine generally leads to a stronger inductive withdrawal of electron density from the benzene ring, making the sulfur atom of a fluorinated benzenesulfonyl chloride more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Evidence: Solvolysis Studies
Experimental Protocols
The following is a representative protocol for the synthesis of a sulfonamide, a common application of benzenesulfonyl chlorides. This protocol can be adapted for both fluorinated and chlorinated derivatives, with the understanding that reactions with fluorinated benzenesulfonyl chlorides may proceed faster and might require milder conditions or shorter reaction times.
General Protocol for Sulfonamide Synthesis
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the substituted benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), water (1 x volume of DCM), saturated NaHCO₃ solution (1 x volume of DCM), and finally with brine (1 x volume of DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of sulfonamides.
Conclusion
The choice between a fluorinated and a chlorinated benzenesulfonyl chloride for a particular synthetic transformation should be guided by the desired reactivity. The stronger inductive electron-withdrawing effect of fluorine renders fluorinated benzenesulfonyl chlorides generally more reactive towards nucleophiles than their chlorinated analogs. This increased reactivity can be advantageous in cases where faster reaction times or milder conditions are required. However, for substrates that are sensitive to highly reactive reagents, a less reactive chlorinated benzenesulfonyl chloride might be the more prudent choice to avoid side reactions and improve selectivity. The quantitative data from Hammett constants provides a solid theoretical foundation for these reactivity predictions, empowering chemists to make more strategic decisions in their synthetic designs.
References
A Comparative Guide to N-Terminal Amino Acid Derivatization Reagents: 2-Fluoro-5-nitrobenzenesulfonyl Chloride vs. Sanger's Reagent
For Researchers, Scientists, and Drug Development Professionals: Optimizing Peptide and Protein Analysis
The precise identification of the N-terminal amino acid is a cornerstone of protein characterization and sequencing. The choice of derivatizing agent for this crucial step can significantly impact the sensitivity, reliability, and overall success of the analysis. This guide provides an objective comparison between the classical Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB) and the promising, yet less documented, 2-Fluoro-5-nitrobenzenesulfonyl chloride. Due to a lack of extensive direct comparative studies on this compound in the public domain, this guide will draw parallels with the well-characterized and structurally related sulfonyl chloride, dansyl chloride, to infer potential advantages.
Introduction to N-Terminal Derivatizing Reagents
N-terminal derivatization involves the chemical labeling of the free α-amino group of a peptide or protein. Following this, the protein is hydrolyzed, and the labeled N-terminal amino acid, which is resistant to hydrolysis, is identified, typically by chromatography.
Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene - DNFB): Pioneered by Frederick Sanger for sequencing insulin, DNFB reacts with the N-terminal amino group via a nucleophilic aromatic substitution to form a stable 2,4-dinitrophenyl (DNP) derivative.[1] This method, while foundational, is destructive, as the entire peptide chain is hydrolyzed to identify the single N-terminal residue.[1]
This compound: This reagent belongs to the class of aryl sulfonyl chlorides. It is expected to react with the N-terminal amino group to form a stable sulfonamide derivative. While specific data on its application in routine N-terminal sequencing is scarce, its chemical properties suggest potential advantages over traditional reagents like DNFB.
Performance Comparison: this compound vs. Sanger's Reagent
The following table summarizes the key performance characteristics of Sanger's reagent and provides an inferred comparison for this compound, based on the known properties of analogous sulfonyl chlorides like dansyl chloride.
| Feature | Sanger's Reagent (DNFB) | This compound (Inferred) |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Derivative Formed | 2,4-dinitrophenyl (DNP)-amino acid | 2-fluoro-5-nitrobenzenesulfonamide |
| Detection Method | UV-Vis Absorbance | Potentially Fluorescence (inferred) and UV-Vis Absorbance |
| Sensitivity | Moderate | Potentially High (inferred) |
| Derivative Stability | Moderately stable to acid hydrolysis | High (sulfonamides are generally very stable)[2] |
| Potential Side Reactions | Reaction with ε-amino group of Lysine, and other nucleophilic side chains. | Reaction with ε-amino group of Lysine, and other nucleophilic side chains. Potential for hydrolysis of the sulfonyl chloride. |
| Key Advantages | Well-established, historical significance. | Potentially higher sensitivity and greater stability of the derivative (inferred). |
| Key Disadvantages | Destructive to the peptide backbone, lower sensitivity compared to fluorescent methods. | Lack of extensive validation and published protocols for N-terminal sequencing. |
In-Depth Analysis of Advantages
The Sensitivity Advantage of Sulfonyl Chlorides
One of the most significant potential advantages of using a reagent like this compound lies in the possibility of enhanced detection sensitivity. Many aryl sulfonyl chlorides, such as dansyl chloride, yield highly fluorescent derivatives.[3] Fluorescence detection is inherently more sensitive than absorbance, allowing for the analysis of smaller sample quantities.[3] While the fluorescent properties of the 2-fluoro-5-nitrobenzenesulfonamide derivative are not explicitly documented in the reviewed literature, the presence of the nitro group and the aromatic system suggests that it may possess favorable spectrophotometric properties for sensitive detection.
Enhanced Stability of Sulfonamide Derivatives
Sulfonamides are known to be chemically robust and generally exhibit greater stability towards acid hydrolysis compared to the dinitrophenyl-amino acid linkage formed by Sanger's reagent.[2] This increased stability can lead to higher recovery of the labeled N-terminal amino acid after the hydrolysis step, resulting in more accurate and reliable identification.
Experimental Protocols
Detailed experimental protocols for both Sanger's reagent and a representative sulfonyl chloride (dansyl chloride) are provided below. These protocols can serve as a foundation for developing a method using this compound, with the caveat that optimization would be required.
Protocol 1: N-Terminal Amino Acid Identification using Sanger's Reagent
Materials:
-
Peptide or protein sample
-
1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 5% in ethanol)
-
Sodium bicarbonate buffer (e.g., 4% w/v, pH ~8.5)
-
6 M Hydrochloric acid (HCl)
-
Ether or other suitable organic solvent for extraction
-
Chromatography system (e.g., HPLC, TLC) with appropriate standards
Procedure:
-
Derivatization:
-
Dissolve the peptide or protein sample in the sodium bicarbonate buffer.
-
Add an excess of the DNFB solution.
-
Incubate the mixture at room temperature for approximately 2 hours with gentle shaking. A yellow-colored DNP-peptide will form.
-
-
Hydrolysis:
-
After the reaction, evaporate the solvent.
-
Add 6 M HCl to the dried DNP-peptide.
-
Hydrolyze the peptide by heating at 100-110°C for 12-24 hours in a sealed tube.
-
-
Extraction and Identification:
-
After hydrolysis, extract the DNP-amino acid with ether.
-
Evaporate the ether to obtain the dried DNP-amino acid.
-
Dissolve the residue in a suitable solvent and identify the DNP-amino acid by comparing its chromatographic behavior with that of standard DNP-amino acids.
-
Protocol 2: N-Terminal Amino Acid Identification using Dansyl Chloride (as a proxy for this compound)
Materials:
-
Peptide or protein sample
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5-10.0)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Chromatography system (e.g., HPLC with fluorescence detector, TLC with UV lamp) with appropriate standards
Procedure:
-
Derivatization:
-
Dissolve the peptide or protein sample in the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution.
-
Incubate the mixture in the dark at 37-50°C for 1-2 hours.
-
-
Hydrolysis:
-
After the reaction, evaporate the acetone.
-
Add 6 M HCl to the dansylated peptide.
-
Hydrolyze the peptide by heating at 105°C for 12-16 hours in a sealed tube.
-
-
Extraction and Identification:
-
After hydrolysis, extract the dansyl-amino acid with a water-immiscible organic solvent like ethyl acetate.
-
Evaporate the organic solvent.
-
Dissolve the residue in a suitable solvent and identify the fluorescent dansyl-amino acid by chromatography, comparing its retention time or migration with that of standard dansyl-amino acids.
-
Visualizing the Derivatization Process
The following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Reaction of Sanger's reagent with a peptide.
Caption: Reaction of this compound.
Caption: Experimental workflows for N-terminal analysis.
Conclusion
While Sanger's reagent remains a historically significant tool for N-terminal amino acid analysis, its limitations in terms of sensitivity and the destructive nature of the protocol have led to the exploration of alternative reagents. Aryl sulfonyl chlorides, such as this compound, represent a promising class of derivatizing agents. Based on the well-documented advantages of analogous compounds like dansyl chloride, it can be inferred that this compound may offer higher sensitivity and result in more stable derivatives. However, it is crucial for researchers to note the current lack of extensive, direct comparative data and validated protocols for this specific reagent in routine protein sequencing. Further experimental investigation is warranted to fully elucidate its performance and establish it as a viable and potentially superior alternative to Sanger's reagent for N-terminal analysis in modern proteomics and drug development.
References
A Comparative Guide to Amine-Reactive Reagents in Quantitative Proteomics: Spotlight on Sulfonyl Chlorides
In the landscape of quantitative proteomics, the precise and efficient labeling of proteins and peptides is paramount for accurate comparative analysis. While N-hydroxysuccinimide (NHS) esters and reductive amination reagents dominate the field, other classes of amine-reactive compounds, such as sulfonyl chlorides, offer alternative chemical properties that may be advantageous for specific applications. This guide provides a performance comparison of 2-Fluoro-5-nitrobenzenesulfonyl chloride and its class of reagents against established methods, supported by available experimental data and detailed methodologies.
Introduction to Amine-Reactive Labeling
Chemical labeling in proteomics involves the covalent modification of specific functional groups on proteins or peptides.[1] For quantitative analysis, stable isotopes are incorporated through these labels, allowing for the relative quantification of proteins between different samples in a single mass spectrometry run.[2] The most common targets for chemical labeling are the primary amines found at the N-terminus of peptides and on the side chain of lysine residues.[3]
Key Classes of Amine-Reactive Reagents:
-
N-hydroxysuccinimide (NHS) Esters: Reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are widely used for multiplexed quantitative proteomics. They react with primary amines to form stable amide bonds.[4]
-
Reductive Amination: This method, often employing formaldehyde and a reducing agent (like sodium cyanoborohydride), results in the dimethylation of primary amines, creating a mass shift for quantification.[3][5]
-
Sulfonyl Chlorides: This class of reagents, which includes this compound and Dansyl chloride, reacts with primary amines to form highly stable sulfonamides.[6]
Performance Comparison of Labeling Chemistries
The choice of labeling reagent can significantly impact the outcome of a proteomics experiment. Factors such as reaction efficiency, specificity, multiplexing capability, and cost are critical considerations. Below is a comparative summary of the performance of sulfonyl chlorides (represented by Dansyl chloride due to the lack of specific proteomics data for this compound) against NHS esters and reductive amination.
| Feature | Sulfonyl Chlorides (e.g., Dansyl Chloride) | NHS Esters (e.g., TMT, iTRAQ) | Reductive Amination (Dimethyl Labeling) |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | N-hydroxysuccinimide ester | Aldehyde/Ketone + Reducing Agent |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Resulting Bond | Sulfonamide | Amide | Secondary/Tertiary Amine |
| Multiplexing | Limited (Isotopic versions can be synthesized) | High (up to 18-plex with TMTpro)[4] | Low (typically 2-plex or 3-plex)[5] |
| Reaction pH | Alkaline (typically pH 8.5-10) | Slightly alkaline (typically pH 7.5-8.5) | Mildly acidic to neutral (pH 6-8) |
| Reaction Time | Rapid | 1-2 hours | 1-2 hours |
| Byproducts | Hydrochloric acid (HCl) | N-hydroxysuccinimide | - |
| Cost | Generally low to moderate | High | Low |
| Key Advantages | Forms very stable sulfonamide bonds; some reagents are fluorescent (e.g., Dansyl chloride), aiding detection. | High degree of multiplexing enables comparison of many samples simultaneously.[4] Well-established protocols and commercial kits are available. | Cost-effective and simple procedure.[3][5] High labeling efficiency. |
| Key Disadvantages | Limited multiplexing capabilities compared to NHS esters. Potential for side reactions at higher pH. Lack of extensive validation in mainstream proteomics workflows. | High cost of reagents.[1] Potential for reporter ion ratio distortion in complex samples. | Limited multiplexing capability.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in quantitative proteomics.[7] Below are generalized protocols for the three compared labeling techniques.
General Protocol for Sulfonyl Chloride Labeling (based on Dansyl Chloride)
-
Sample Preparation: Proteins are extracted, denatured, reduced, alkylated, and digested with trypsin. The resulting peptide mixture is desalted.
-
Labeling Reaction:
-
Dissolve the peptide sample in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).
-
Prepare a fresh solution of the sulfonyl chloride reagent (e.g., Dansyl chloride) in an organic solvent like acetone or acetonitrile.
-
Add the labeling reagent to the peptide solution and incubate at room temperature for 1-2 hours. The reaction should be performed in the dark if the reagent is light-sensitive.
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl.
-
-
Sample Cleanup: Combine the labeled samples (if using isotopic versions) and desalt the mixture to remove excess reagent and salts.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
General Protocol for NHS Ester Labeling (e.g., TMT)
-
Sample Preparation: Follow the same initial steps as for sulfonyl chloride labeling to obtain a clean peptide digest.
-
Labeling Reaction:
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the NHS ester reagent (e.g., TMT) dissolved in anhydrous acetonitrile to each peptide sample.
-
Incubate at room temperature for 1 hour.
-
Quench the reaction with hydroxylamine.
-
-
Sample Pooling and Cleanup: Combine all labeled samples, and then desalt the pooled mixture.
-
LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS instrument capable of fragmentation and detection of reporter ions.[4]
General Protocol for Reductive Amination (Dimethyl Labeling)
-
Sample Preparation: Prepare peptide digests as described above.
-
Labeling Reaction:
-
To one sample (light), add formaldehyde (CH₂O). To the other sample (heavy), add deuterated formaldehyde (CD₂O).
-
Immediately add the reducing agent, sodium cyanoborohydride (NaBH₃CN for light, NaBD₃CN for heavy).
-
Incubate at room temperature for 1 hour.
-
Quench the reaction with an amine-containing buffer like ammonia or Tris.
-
-
Sample Pooling and Cleanup: Combine the light and heavy labeled samples and desalt the mixture.
-
LC-MS/MS Analysis: Analyze the samples, quantifying based on the mass difference between the light and heavy labeled peptides at the MS1 level.[7]
Visualizing Proteomics Workflows and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: General experimental workflow for chemical labeling in quantitative proteomics.
Caption: Logical comparison of performance attributes for different amine-reactive reagents.
Conclusion
While this compound itself is not a commonly cited reagent in the proteomics literature, the broader class of sulfonyl chlorides presents a chemically distinct alternative for amine labeling. The formation of highly stable sulfonamide bonds is a key feature of this reagent class. However, in terms of multiplexing capabilities and the availability of established, commercial kits, NHS esters like TMT and iTRAQ remain the industry standard for high-throughput quantitative proteomics. Reductive amination stands out as a highly cost-effective and efficient method for simpler, low-plex comparisons.
For researchers exploring novel labeling strategies or requiring the specific chemical properties of a sulfonamide linkage, reagents like this compound could be of interest. However, significant methods development and validation would be required to establish its performance characteristics, such as labeling efficiency, potential for side-reactions, and compatibility with mass spectrometry analysis, relative to the well-documented and widely adopted alternatives.
References
- 1. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Diethylamino-naphthalene-1-sulfonyl chloride (DensCl): a novel triplex isotope labeling reagent for quantitative metabolome analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mining of Marburg Virus Proteome for Designing an Epitope-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. m.youtube.com [m.youtube.com]
- 7. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for Amine Analysis: Focusing on 2-fluoro-5-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl) and other common derivatization agents used for the quantitative analysis of primary and secondary amines. The selection of an appropriate derivatization reagent is critical for enhancing analytical performance, particularly in liquid chromatography (LC) and mass spectrometry (MS) based methods. This document aims to assist researchers in making informed decisions by presenting objective performance data and detailed experimental protocols.
Introduction to Derivatization of Amines
Chemical derivatization is a technique used to modify an analyte to improve its chemical and physical properties for analytical purposes. For primary and secondary amines, which are often polar and exhibit poor chromatographic retention and ionization efficiency, derivatization can:
-
Enhance detectability: By introducing a chromophore or fluorophore.
-
Improve chromatographic separation: By increasing hydrophobicity and altering retention times.
-
Increase sensitivity in mass spectrometry: By improving ionization efficiency.
-
Enhance stability: By converting reactive amines into more stable derivatives.
This guide focuses on FNBS-Cl and compares its performance with several widely used alternatives: o-phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), Dansyl Chloride, Benzoyl Chloride, and 4-chloro-7-nitrobenzofurazan (NBD-Cl).
Comparison of Derivatization Agent Performance
The following table summarizes the key performance characteristics of various derivatization agents based on data from published studies. It is important to note that direct comparative studies for FNBS-Cl are limited, and some performance aspects are inferred from structurally similar sulfonyl chloride reagents.
| Parameter | This compound (FNBS-Cl) & Similar Sulfonyl Chlorides | o-phthalaldehyde (OPA) | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Dansyl Chloride | Benzoyl Chloride | 4-chloro-7-nitrobenzofurazan (NBD-Cl) |
| Target Amines | Primary & Secondary | Primary | Primary & Secondary | Primary & Secondary | Primary & Secondary | Primary & Secondary |
| Linearity (R²) | >0.999[1] | >0.99[2] | >0.999[3][4] | >0.992[5] | >0.99[2] | >0.999 |
| Accuracy (% Recovery) | Data not available | 92.3 - 113.3%[6] | 70 - 109%[2] | 89.85 - 102.89%[7] | Data not available | 98.2 - 102.0%[3] |
| Precision (% RSD) | <1.5%[1] | <10.7% | <3.98%[2] | <5.96% | <10%[8] | <2.9%[3] |
| Limit of Detection (LOD) | Data not available | 25 pmol | fmol range[9] | 10 ng/mL[10] | <10 nM[8] | 2.5 ng/mL |
| Limit of Quantitation (LOQ) | Data not available | 100 pmol | 1 pmol[2] | Data not available | Data not available | 8.3 ng/mL |
| Derivative Stability | Generally stable | Unstable[6] | Stable (>48h)[9] | Stable | Stable (up to 6 months)[11] | Stable |
| Reaction Time | 30-60 min | 1-2 min[1] | 20-40 min[9] | 30-60 min[10] | <1 min[11] | 25-60 min |
| Detection Method | UV, MS | Fluorescence, UV | Fluorescence, UV, MS | Fluorescence, UV, MS | UV, MS | Fluorescence, UV |
Experimental Protocols
Detailed methodologies for the key derivatization agents are provided below. These protocols are based on established methods and can be adapted for specific applications.
This compound (FNBS-Cl) Derivatization (General Protocol)
This protocol is based on the general procedure for sulfonyl chloride derivatization.
Materials:
-
FNBS-Cl solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Borate buffer (0.1 M, pH 9-10)
-
Sample containing primary or secondary amines
-
Quenching solution (e.g., a solution of a primary amine like glycine)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To 100 µL of the sample or standard solution in a reaction vial, add 200 µL of borate buffer.
-
Add 200 µL of the FNBS-Cl solution and vortex thoroughly.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature and add 100 µL of the quenching solution to react with excess FNBS-Cl.
-
Extract the derivatives with an organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC or LC-MS analysis.
o-phthalaldehyde (OPA) Derivatization
Materials:
-
OPA reagent (e.g., dissolve 50 mg OPA in 1.25 mL methanol, add 11.2 mL of 0.1 M sodium borate buffer at pH 10.2, and 50 µL of 2-mercaptoethanol).[1]
-
Sample containing primary amines.
Procedure:
-
In a reaction vial, mix a defined volume of the sample or standard with the OPA derivatizing reagent.
-
The reaction is rapid and typically completes within 1-2 minutes at room temperature.[1]
-
Immediately inject a specific volume of the derivatized sample onto the HPLC system.
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) Derivatization
Materials:
-
FMOC-Cl solution (e.g., 15 mM in acetonitrile).[3]
-
Borate buffer (0.2 M, pH 10).[3]
-
Sample containing primary or secondary amines.
-
Quenching solution (e.g., 1-adamantanamine).
Procedure:
-
To 300 µL of the sample or standard solution, add 600 µL of borate buffer.[3]
-
Add 600 µL of the FMOC-Cl solution and allow the reaction to proceed for a defined time (e.g., 5 minutes).[3]
-
Add a quenching solution to react with excess FMOC-Cl.[3]
-
The sample is then ready for HPLC analysis.
Dansyl Chloride Derivatization
Materials:
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone).[7]
-
Sodium bicarbonate solution (saturated).[7]
-
Sample containing primary or secondary amines.
-
Ammonium hydroxide solution (25%) to quench the reaction.[7]
Procedure:
-
Mix 1 mL of the sample or standard solution with 200 µL of 2 M sodium hydroxide and 300 µL of saturated sodium bicarbonate solution.[7]
-
Add 2 mL of the Dansyl Chloride solution and incubate at 40°C for 45 minutes.[7]
-
Add 100 µL of 25% ammonium hydroxide to remove residual Dansyl Chloride.[7]
-
Adjust the final volume with acetonitrile for HPLC analysis.[7]
Benzoyl Chloride Derivatization
Materials:
-
Benzoyl Chloride solution (e.g., 2% v/v in acetonitrile).[8]
-
Sodium carbonate solution (100 mM).[8]
-
Sample containing primary or secondary amines.
Procedure:
-
To 20 µL of the sample or standard, add 10 µL of 100 mM sodium carbonate.[8]
-
Add 10 µL of the Benzoyl Chloride solution and vortex.[8]
-
The reaction is very fast and often complete in under a minute at room temperature.[11]
-
The sample can then be diluted for LC-MS analysis.
4-chloro-7-nitrobenzofurazan (NBD-Cl) Derivatization
Materials:
-
NBD-Cl solution (e.g., 0.15-0.25% w/v in a suitable solvent).
-
Borate buffer (pH 9).
-
Sample containing primary or secondary amines.
-
Hydrochloric acid to stop the reaction.
Procedure:
-
Mix the sample with the borate buffer.
-
Add the NBD-Cl solution and incubate at a specific temperature (e.g., 50-70°C) for a set time (e.g., 25-60 minutes).
-
Stop the reaction by adding hydrochloric acid.
-
The derivatized sample is then ready for analysis.
Visualizations
The following diagrams illustrate the derivatization workflow and a decision-making process for selecting a suitable derivatization agent.
Caption: General experimental workflow for amine derivatization.
Caption: Decision tree for selecting a suitable derivatization reagent.
Conclusion
The choice of derivatization reagent is a critical step in the development of robust analytical methods for primary and secondary amines. While this compound (FNBS-Cl) and other sulfonyl chlorides offer good reactivity towards both primary and secondary amines, forming stable derivatives suitable for UV and MS detection, alternatives like OPA provide rapid derivatization for primary amines, and FMOC-Cl is a well-established reagent for both amine types with excellent derivative stability. Benzoyl chloride offers the advantage of very rapid reactions, making it suitable for high-throughput applications. NBD-Cl is a versatile reagent that provides highly fluorescent derivatives.
Researchers should consider the specific requirements of their analysis, including the nature of the analyte, the required sensitivity and selectivity, the available instrumentation, and the desired sample throughput, when selecting the most appropriate derivatization strategy. The data and protocols presented in this guide provide a foundation for making an informed decision and for the successful implementation of a derivatization-based analytical method.
References
- 1. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Derivatization-Based Liquid Chromatography-Mass Spectrometry Method for Fatty Acid Profiling in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wide concentration range investigation of recovery, precision and error structure in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcome-based analytical performance specifications: current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel derivatization reagent for ultra-sensitive determination of free fatty acids in complex matrices by UHPLC-QQQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Researcher's Guide to Amino Acid Analysis: Comparing Derivatization Reagents for Enhanced Detection
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a critical aspect of numerous analytical workflows. Due to the inherent lack of strong chromophores or fluorophores in most amino acids, pre-column derivatization is a widely adopted strategy to enhance their detection by High-Performance Liquid Chromatography (HPLC) and other analytical techniques. This guide provides a comparative overview of several common derivatization reagents, with a focus on their limits of detection (LOD) and experimental protocols.
Comparative Analysis of Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity and methodology of amino acid analysis. The following table summarizes the limit of detection for several popular reagents. It is important to note that the LOD is highly dependent on the specific amino acid, the derivatization efficiency, and the type of detector used (e.g., UV-Visible, Fluorescence, or Mass Spectrometry).
| Derivatization Reagent | Abbreviation | Typical Detection Method | Limit of Detection (LOD) Range |
| Marfey's Reagent | FDAA | HPLC-UV/MS | Nanomole to picomole sensitivity with UV detection.[1] Can reach nanomolar levels with MS detection.[2] |
| Dansyl Chloride | DNS-Cl | HPLC-UV/Fluorescence | Picomole to femtomole range with fluorescence detection.[3] Detection limits of less than 25 pmol have been reported with UV detection.[4] |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC-UV/Fluorescence/MS | Low picomole to femtomole range. LODs as low as 1 fmol/µl have been achieved with LC-ESI-MS/MS.[5] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | HPLC-Fluorescence/MS | Sub-picomole to attomole levels. Detection limits down to the 1.02 x 10⁻¹¹ M range (attomole on column) have been reported with UPLC-ESI-MS/MS.[6] |
| o-Phthalaldehyde | OPA | HPLC-Fluorescence | Picomole range.[4] |
| Ninhydrin | Spectrophotometry/HPLC-Vis | Micromole to nanomole range. A detection limit of 4.3 x 10⁻⁹ mol L⁻¹ has been reported with SERS detection.[7] | |
| Dabsyl Chloride | HPLC-Vis | Picomole range. |
Experimental Workflow for Amino Acid Derivatization and Analysis
The general procedure for pre-column derivatization of amino acids followed by HPLC analysis involves several key steps, from sample preparation to data acquisition. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the analysis of amino acids using pre-column derivatization followed by HPLC.
Detailed Experimental Protocols
Below are representative protocols for amino acid derivatization with some of the compared reagents. It is crucial to optimize these protocols for specific applications and sample matrices.
Marfey's Reagent (FDAA) Derivatization
This protocol is based on established methods for FDAA derivatization.[1][2]
-
Materials:
-
1% (w/v) FDAA in acetone
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M Hydrochloric Acid (HCl)
-
Sample containing amino acids (e.g., protein hydrolysate)
-
Reaction vials
-
Heating block or water bath
-
-
Procedure:
-
To 100 µL of the amino acid sample in a reaction vial, add 40 µL of 1 M NaHCO₃.
-
Add 200 µL of 1% FDAA in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction.
-
The sample is now ready for HPLC analysis.
-
Dansyl Chloride (DNS-Cl) Derivatization
This protocol is a generalized procedure based on common dansylation methods.[8]
-
Materials:
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 9.5
-
Sample containing amino acids
-
Reaction vials
-
Heating block or water bath
-
-
Procedure:
-
To 50 µL of the amino acid sample in a reaction vial, add 100 µL of 0.1 M NaHCO₃ buffer.
-
Add 150 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 45-60 minutes in the dark.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for HPLC analysis.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization
This is a representative protocol for FMOC-Cl derivatization.[9][10]
-
Materials:
-
FMOC-Cl solution (e.g., 15 mM in acetonitrile)
-
Borate buffer (e.g., 0.2 M, pH 9.0)
-
Quenching reagent (e.g., 1-adamantanamine solution)
-
Sample containing amino acids
-
Reaction vials
-
-
Procedure:
-
To 100 µL of the amino acid sample, add 200 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex immediately.
-
Let the reaction proceed at room temperature for approximately 2 minutes.
-
Add 200 µL of the quenching reagent to react with excess FMOC-Cl and vortex.
-
The sample is ready for HPLC analysis.
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization
This protocol is based on the widely used Waters AccQ•Tag™ method.[11]
-
Materials:
-
AQC reagent solution (prepared according to manufacturer's instructions, typically by dissolving AQC powder in acetonitrile)
-
Borate buffer (e.g., 0.2 M, pH 8.8)
-
Sample containing amino acids
-
Reaction vials
-
Heating block
-
-
Procedure:
-
To 10 µL of the amino acid sample, add 70 µL of borate buffer.
-
Add 20 µL of the AQC reagent solution and vortex immediately.
-
Heat the mixture at 55°C for 10 minutes.
-
The sample is then cooled and ready for HPLC analysis.
-
Conclusion
The selection of a derivatization reagent for amino acid analysis is a critical decision that influences the sensitivity, complexity, and cost of the analytical method. While direct data for 2-fluoro-5-nitrobenzenesulfonyl chloride remains elusive, its structural analogue, Marfey's reagent, offers a robust method for chiral and non-chiral amino acid analysis with good sensitivity. For applications requiring the highest sensitivity, fluorescence-based reagents like Dansyl Chloride, FMOC-Cl, and particularly AQC, are excellent choices, with the latter enabling detection at the attomole level when coupled with mass spectrometry. The detailed protocols and workflow provided in this guide serve as a starting point for researchers to develop and optimize their amino acid analysis methods to meet the specific demands of their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. nbinno.com [nbinno.com]
- 5. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pjsir.org [pjsir.org]
A Comparative Guide to Peptide Analysis: Evaluating Derivatization Reagents for Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of peptides are critical for therapeutic development and biomarker discovery. While liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of peptide analysis, derivatization techniques are often employed to enhance sensitivity, improve chromatographic separation, and provide structural information. This guide provides a comparative overview of common derivatization reagents for peptide analysis, with a focus on the validation parameters necessary for inter-laboratory assessment.
While specific inter-laboratory validation data for 2-fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl) in peptide analysis is not extensively documented in current literature, we can establish a framework for its evaluation by comparing it to well-characterized reagents such as Marfey's Reagent (FDAA), Dansyl Chloride, and Dabsyl Chloride. This guide will delve into the experimental protocols and performance metrics essential for a robust comparison.
Performance Comparison of Common Derivatization Reagents
The selection of a derivatization agent is a critical decision that influences the sensitivity, reliability, and efficiency of peptide analysis. The ideal reagent should offer stable derivatives, high reaction efficiency, and significant improvements in detection. The following table summarizes the key performance characteristics of several commonly used reagents to provide a basis for comparison.
| Derivatization Reagent | Primary Application | Detection Method | Key Advantages | Considerations |
| Marfey's Reagent (FDAA) | Chiral amino acid analysis, stereochemistry determination[1][2] | UV (340 nm)[3] | Enables separation of D- and L-amino acid diastereomers on standard reverse-phase columns[3]. | Requires peptide hydrolysis prior to derivatization[1]. |
| Dansyl Chloride | N-terminal amino acid analysis, peptide sequencing, fluorescence labeling[4][5] | Fluorescence, UV | High sensitivity, reacts with primary and secondary amines[4][5]. | Derivatives can be less stable than dabsyl derivatives; reaction conditions may require optimization[6][7]. |
| Dabsyl Chloride | Quantitative amino acid analysis[6] | Visible (around 465 nm)[6][8] | Highly stable derivatives, detection in the visible spectrum minimizes interference[6][8]. | Primarily used for amino acid composition after hydrolysis. |
| This compound (FNBS-Cl) | Not extensively documented for peptide analysis in comparative studies. | Likely UV | Based on its structure, it would react with primary amines. | Performance data, stability of derivatives, and optimal reaction conditions are not well-established in the literature. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for inter-laboratory validation to ensure reproducibility and comparability of results. Below are representative protocols for established derivatization methods.
1. Peptide Hydrolysis (Prerequisite for Amino Acid Analysis)
This step is necessary when the goal is to determine the amino acid composition or stereochemistry of a peptide.
-
Materials : 6 N HCl, peptide sample.
-
Procedure :
-
Place the peptide sample in a hydrolysis tube.
-
Add a sufficient volume of 6 N HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid hydrolysate in a suitable buffer for derivatization.
-
2. Derivatization with Marfey's Reagent (FDAA)
This protocol is adapted for the analysis of amino acid stereochemistry.
-
Materials : 1% (w/v) FDAA in acetone, 1 M sodium bicarbonate, 2 M HCl, amino acid hydrolysate.
-
Procedure :
-
To the dried amino acid hydrolysate, add 100 µL of water or buffer.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Add 200 µL of 1% FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour[3].
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction[3].
-
The sample is now ready for LC-MS analysis.
-
3. Derivatization with Dansyl Chloride
This protocol is a general procedure for N-terminal labeling of peptides or amino acids.
-
Materials : Dansyl chloride solution (e.g., 2.5 mg/mL in acetone), 0.1 M sodium bicarbonate buffer (pH 9.5), peptide or amino acid sample.
-
Procedure :
-
Dissolve the sample in the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution.
-
Incubate at 37-50°C for 1-2 hours in the dark.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) or by acidification.
-
The sample can be purified by solid-phase extraction (SPE) before LC-MS analysis to remove excess reagent.
-
Visualizing Analytical Workflows
General Workflow for Peptide Derivatization and LC-MS Analysis
The following diagram illustrates the typical steps involved in the analysis of peptides using a pre-column derivatization technique.
Caption: Workflow for peptide analysis using pre-column derivatization.
Logical Flow for Inter-Laboratory Validation
A successful inter-laboratory validation study follows a structured approach to ensure that a method is robust and transferable.
Caption: Key stages of an inter-laboratory validation study.
References
- 1. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
A Comparative Guide to Amine Detection: Alternative Reagents to 2-fluoro-5-nitrobenzenesulfonyl chloride
For researchers, scientists, and drug development professionals, the accurate detection and quantification of amines is a critical task in various analytical workflows, from protein analysis to drug discovery. While 2-fluoro-5-nitrobenzenesulfonyl chloride has its applications, a range of alternative reagents offer distinct advantages in terms of sensitivity, simplicity, and detection methodology. This guide provides an objective comparison of four prominent alternatives: o-Phthalaldehyde (OPA), Fluorescamine, Ninhydrin, and Dansyl Chloride, supported by experimental data and detailed protocols to aid in reagent selection for your specific needs.
Performance Comparison of Amine Detection Reagents
The selection of an appropriate amine detection reagent is contingent on factors such as the required sensitivity, the nature of the sample, and the available instrumentation. The following table summarizes the key quantitative performance characteristics of the discussed alternatives.
| Feature | o-Phthalaldehyde (OPA) | Fluorescamine | Ninhydrin | Dansyl Chloride |
| Detection Method | Fluorometric / UV Absorbance | Fluorometric | Colorimetric | Fluorometric / UV Absorbance |
| Primary Amines | Yes | Yes | Yes | Yes |
| Secondary Amines | No | No | Yes (yellow/orange product) | Yes |
| Excitation (nm) | ~340[1][2] | ~390[3][4] | N/A | ~324-340[5] |
| Emission (nm) | ~455[1][2] | ~475[3][4] | N/A | ~559[5] |
| Absorbance λmax (nm) | ~335-340[2][6] | N/A | ~570 (primary amines)[3], ~440 (secondary amines)[7][8] | ~214, 246, 325[5] |
| Detection Limit | Picomole to femtomole range (50 fmol for amino acids)[1][9][10] | Picomole range (as little as 3 µg/mL of BSA)[11][12] | Nanomole range (LOD of 0.03 mmol L−1)[13] | Picomole range |
| Reaction pH | Alkaline (9-11.5)[2] | Alkaline (8-9)[14] | Neutral to slightly acidic (pH ~5.5) | Alkaline (9.5-10.5)[15] |
| Reaction Time | Rapid (seconds to minutes)[16] | Almost instantaneous[12] | Requires heating (e.g., 100°C for 15 min)[3] | 60-120 minutes at elevated temperatures[5] |
| Product Stability | Derivatives can be unstable[2] | Stable for hours[4] | Stable[3] | Stable[15] |
Signaling Pathways and Reaction Mechanisms
The derivatization of amines by these reagents involves distinct chemical reactions, leading to the formation of detectable products.
Experimental Workflow
A generalized experimental workflow for amine detection using these reagents typically involves sample preparation, derivatization, and subsequent detection. The specific conditions for each step will vary depending on the chosen reagent.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that optimization may be required for specific applications.
o-Phthalaldehyde (OPA) Assay Protocol
This protocol is suitable for the sensitive quantification of primary amines, such as amino acids, using fluorescence detection.[9][17]
Reagents:
-
OPA Reagent: Dissolve 70 mg of OPA in 1 mL of methanol. Add this to 95 mL of a pH 10.5 buffer (25 g/L boric acid, 0.3% Brij™ 35). Add 0.2% 2-mercaptoethanol. Purge with nitrogen and store in the dark (stable for 1-2 weeks).[17]
-
Standard Solutions: Prepare a series of standard solutions of a known primary amine (e.g., glycine) in the desired concentration range.
Procedure:
-
For pre-column derivatization in HPLC, mix the sample with a 2-fold volume excess of the OPA reagent.[17]
-
Agitate the mixture for 1 minute.[17]
-
Inject the derivatized sample onto the HPLC column.
-
For cuvette-based fluorometric analysis, mix the sample with the OPA reagent in a suitable buffer.
-
Measure the fluorescence with excitation at approximately 340 nm and emission at approximately 455 nm.[2]
Fluorescamine Assay Protocol
This protocol is designed for the rapid and sensitive quantification of primary amines.[3][4]
Reagents:
-
Fluorescamine Solution: Prepare a 3 mg/mL solution of fluorescamine in acetone. This solution should be prepared fresh.[3]
-
Borate Buffer: 0.1 M borate buffer, pH 9.0.[4]
-
Standard Solutions: Prepare a series of standard solutions of a known primary amine (e.g., bovine serum albumin for protein quantification) at various concentrations.
Procedure:
-
In a microplate well or cuvette, add your sample or standard.
-
Add the borate buffer.
-
Rapidly add the fluorescamine solution to the mixture while vortexing.
-
Incubate at room temperature for 5-15 minutes in the dark.[3][18]
-
Measure the fluorescence intensity with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.[3][4]
Ninhydrin Assay Protocol
This colorimetric assay is a classic method for the detection and quantification of amino acids.[3][7]
Reagents:
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[3]
-
Standard Amino Acid Solutions: Prepare a series of standard solutions of a known amino acid (e.g., glycine) at various concentrations (e.g., 0.1 to 1.0 mM).[3]
Procedure:
-
Pipette 1 mL of each standard solution and unknown sample into separate test tubes.
-
Add 1 mL of the 2% ninhydrin reagent to each tube and mix.[3]
-
Place the tubes in a boiling water bath for 15 minutes.[3]
-
Cool the test tubes to room temperature.
-
Add a diluent solvent (e.g., 50% n-propanol) and mix.
-
Measure the absorbance at 570 nm (for primary amines) or 440 nm (for secondary amines like proline) using a spectrophotometer.[7]
Dansyl Chloride Assay Protocol for HPLC
This protocol is for the pre-column derivatization of primary and secondary amines for sensitive HPLC analysis.[15][19]
Reagents:
-
Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetone or acetonitrile.
-
Sodium Bicarbonate Buffer: 100 mM, pH 9.8.[19]
-
Quenching Solution: A primary amine solution like methylamine hydrochloride can be used to react with excess dansyl chloride.[20]
-
Standard Solutions: Prepare a series of standard solutions of the amino acids of interest.
Procedure:
-
Mix the amino acid sample or standard with the sodium bicarbonate buffer.
-
Add the dansyl chloride solution and incubate at an elevated temperature (e.g., 38°C for 90-120 minutes or 60°C for 60 minutes).[5]
-
Add the quenching solution to stop the reaction.
-
Centrifuge the mixture to pellet any precipitate.
-
Inject the supernatant onto a reversed-phase HPLC column.
-
Detect the dansylated amino acids using a fluorescence detector (e.g., Ex: 324 nm, Em: 559 nm for dansyl glycine) or a UV detector.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. pjsir.org [pjsir.org]
- 7. microbenotes.com [microbenotes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. absbio.com [absbio.com]
- 15. benchchem.com [benchchem.com]
- 16. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
A Comparative Benchmarking Guide to Sulfonyl Chlorides for Derivatization in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Fluoro-5-nitrobenzenesulfonyl Chloride Against Other Common Sulfonyl Chlorides.
In the realm of analytical chemistry and drug development, the sensitive and accurate quantification of amine- and hydroxyl-containing compounds is paramount. Chemical derivatization using sulfonyl chlorides is a widely adopted strategy to enhance the detectability and chromatographic performance of these analytes. This guide provides a comprehensive comparison of this compound against other frequently used sulfonyl chlorides, namely dansyl chloride, p-toluenesulfonyl chloride, and Marfey's reagent. The following sections present a detailed analysis of their reactivity, stability, and performance in derivatization reactions, supported by experimental data and protocols to aid in the selection of the most suitable reagent for your analytical needs.
Overview of Sulfonyl Chlorides for Derivatization
Sulfonyl chlorides are a class of organosulfur compounds characterized by a -SO₂Cl functional group. They readily react with nucleophiles such as primary and secondary amines to form stable sulfonamides, and with alcohols to form sulfonate esters. This derivatization imparts several advantageous properties to the analyte, including:
-
Enhanced Detectability: The introduction of a chromophore or fluorophore allows for sensitive detection using UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC).
-
Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity and volatility of polar analytes, leading to better retention and separation on reversed-phase HPLC or gas chromatography (GC) columns.
-
Increased Stability: The resulting sulfonamides and sulfonate esters are generally stable, allowing for robust and reproducible analysis.
This guide focuses on a comparative analysis of the following sulfonyl chlorides:
-
This compound: A highly reactive sulfonyl chloride due to the presence of two strong electron-withdrawing groups (fluoro and nitro).
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A widely used fluorescent labeling agent for primary and secondary amines.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): A common and cost-effective reagent for the formation of sulfonamides and tosylates.
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A chiral derivatizing agent used for the enantiomeric separation of amino acids and other chiral amines.
Factors Influencing Reactivity of Sulfonyl Chlorides
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by both electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂) and fluoro (-F) groups, increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs), like the methyl group (-CH₃) in p-toluenesulfonyl chloride, decrease reactivity.
Steric Hindrance: Bulky substituents near the sulfonyl chloride group, particularly in the ortho position, can sterically hinder the approach of the nucleophile, thereby reducing the reaction rate.
Based on these principles, the expected order of reactivity for the compared sulfonyl chlorides is:
This compound > Marfey's Reagent > Dansyl Chloride > p-Toluenesulfonyl Chloride
Quantitative Performance Comparison
The selection of a derivatizing agent is often dictated by its performance in terms of reaction efficiency, sensitivity of detection, and the stability of the resulting derivatives. The following tables summarize the available quantitative data for the benchmarked sulfonyl chlorides.
Table 1: Comparison of Reaction Conditions and Performance
| Parameter | This compound | Dansyl Chloride | p-Toluenesulfonyl Chloride | Marfey's Reagent (FDAA) |
| Target Analytes | Primary & Secondary Amines, Alcohols | Primary & Secondary Amines | Primary & Secondary Amines, Alcohols | Chiral Primary & Secondary Amines (Amino Acids) |
| Typical Reaction Time | < 15 minutes (highly reactive) | 30 - 120 minutes[1] | Hours to overnight | 60 - 90 minutes |
| Typical Reaction Temp. | Room Temperature | Room Temperature to 60°C[1] | Room Temperature to elevated | 40°C |
| Optimal pH | Alkaline (e.g., pH 9-10) | 9.0 - 11.0[1] | Alkaline (Pyridine often used as base/catalyst) | 9.0 (Bicarbonate buffer) |
| Detection Method | UV-Vis | Fluorescence, UV-Vis, MS[1][2] | UV-Vis, MS | UV-Vis (340 nm), MS |
| Derivative Stability | Generally stable sulfonamides | Stable sulfonamides | Very stable tosylates and sulfonamides | Stable diastereomers |
Table 2: Analytical Performance Metrics (Analyte and Method Dependent)
| Parameter | This compound | Dansyl Chloride | p-Toluenesulfonyl Chloride | Marfey's Reagent (FDAA) |
| Limit of Detection (LOD) | Data not available for direct comparison | ~10 nM for some biogenic amines (HPLC-FLD) | Generally higher than fluorescent methods | 10-50 fmol for amino acids (HPLC-UV) |
| Limit of Quantitation (LOQ) | Data not available for direct comparison | Varies by analyte and matrix | Varies by analyte and matrix | ~100 fmol for amino acids (HPLC-UV) |
| Linearity (R²) | Typically >0.99 | Typically >0.99[2] | Typically >0.99 | Typically >0.99 |
| Relative Standard Deviation (RSD) | Typically <5% | Typically <5% | Typically <5% | Typically <5% |
Experimental Protocols
Detailed methodologies for the derivatization of a model primary amine (e.g., glycine) are provided below. These protocols can be adapted for other primary and secondary amines.
General Workflow for Amine Derivatization and HPLC Analysis
Protocol for Derivatization with this compound
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetone or acetonitrile.
-
Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with 1 M NaOH.
-
-
Derivatization Procedure:
-
To 100 µL of the amine sample solution (approximately 1-10 nmol), add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture and incubate at room temperature for 15 minutes in the dark.
-
-
Reaction Quenching and Sample Preparation:
-
Add 50 µL of 2 M HCl to stop the reaction.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before HPLC injection.
-
Protocol for Derivatization with Dansyl Chloride
-
Reagent Preparation:
-
Derivatization Procedure:
-
Reaction Quenching and Sample Preparation:
-
Add 50 µL of a 2% (v/v) solution of formic acid or acetic acid to quench the reaction.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before HPLC injection.
-
Protocol for Derivatization with p-Toluenesulfonyl Chloride
-
Reagent Preparation:
-
Prepare a 20 mg/mL solution of p-toluenesulfonyl chloride in anhydrous acetone or pyridine.
-
If not using pyridine as the solvent, have anhydrous pyridine available to act as a base and catalyst.
-
-
Derivatization Procedure:
-
To 100 µL of the amine sample solution (approximately 10-50 nmol), add 100 µL of anhydrous pyridine.
-
Add 200 µL of the p-toluenesulfonyl chloride solution.
-
Vortex the mixture and incubate at room temperature overnight or at 50°C for 2-4 hours.
-
-
Work-up and Sample Preparation:
-
Add 1 mL of 1 M HCl to the reaction mixture and extract the derivative with 2 x 1 mL of ethyl acetate.
-
Combine the organic layers and wash with 1 mL of saturated sodium bicarbonate solution and 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before HPLC injection.
-
Protocol for Derivatization with Marfey's Reagent (FDAA)
-
Reagent Preparation:
-
Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Prepare a 1 M sodium bicarbonate solution.
-
-
Derivatization Procedure:
-
To 50 µL of the amino acid sample solution (approximately 5-50 nmol), add 100 µL of the 1% Marfey's reagent solution.
-
Add 20 µL of 1 M sodium bicarbonate.
-
Vortex the mixture and incubate at 40°C for 90 minutes, with occasional vortexing.
-
-
Reaction Quenching and Sample Preparation:
-
Add 10 µL of 2 M HCl to stop the reaction.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase to a final volume of 1 mL and filter through a 0.22 µm syringe filter before HPLC injection.
-
Conclusion and Recommendations
The choice of sulfonyl chloride for derivatization is a critical decision that depends on the specific analytical requirements.
-
This compound is an excellent candidate for applications requiring rapid and complete derivatization due to its high reactivity. The strong electron-withdrawing groups also provide a good chromophore for UV detection. However, its high reactivity may also lead to non-specific reactions with other nucleophiles in complex matrices.
-
Dansyl Chloride remains a gold standard for fluorescent detection of amines, offering high sensitivity and stable derivatives. Its reactivity is moderate, allowing for more controlled derivatization compared to this compound.
-
p-Toluenesulfonyl Chloride is a cost-effective and readily available reagent suitable for forming highly stable derivatives. Its lower reactivity often necessitates longer reaction times and/or higher temperatures, which may not be suitable for thermally labile analytes.
-
Marfey's Reagent is the reagent of choice for the chiral separation of amino acids and other chiral amines. Its application is specialized for stereoisomeric analysis.
For researchers seeking a highly reactive and UV-active derivatizing agent for rapid analysis of amines, This compound presents a compelling option. However, for applications demanding the highest sensitivity, the fluorescent properties of dansyl chloride derivatives are advantageous. For routine applications where cost and derivative stability are the primary concerns, p-toluenesulfonyl chloride is a reliable choice. Finally, for all chiral separations, Marfey's reagent is the undisputed standard.
It is recommended to empirically evaluate the chosen derivatizing agent with the specific analyte and matrix to optimize reaction conditions and validate the analytical method for accuracy, precision, and sensitivity.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2-Fluoro-5-nitrobenzenesulfonyl chloride
This guide provides critical safety protocols, operational procedures, and disposal plans for laboratory personnel handling 2-Fluoro-5-nitrobenzenesulfonyl chloride. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks associated with this corrosive and reactive compound.
Chemical Profile and Hazards
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water, including humidity in the air, to produce toxic and corrosive gases such as hydrogen chloride. Due to its hazardous nature, it is imperative to handle this chemical with strict adherence to the safety procedures outlined below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₄S | PubChem |
| Molecular Weight | 239.61 g/mol | PubChem |
| Appearance | Solid | N/A |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | ECHA C&L |
| Occupational Exposure Limits (PEL, TLV) | No data available | ChemicalBook |
Operational Plan: From Receipt to Experiment
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][3][4]
-
Keep the container tightly closed to prevent contact with moisture.[2][4]
-
Segregate from incompatible materials such as strong oxidizing agents, bases, and acids.[2]
-
Ensure storage is below eye level to minimize the risk of dropping.
2. Engineering Controls:
-
All handling of this compound must be conducted in a certified chemical fume hood to control exposure to dust and vapors.[2]
-
An emergency eyewash station and safety shower must be readily accessible and tested regularly.
3. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Additionally, wear chemical-resistant gloves (e.g., butyl rubber or neoprene) and a chemical-resistant apron.[6]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[5]
4. Handling and Experimental Protocol:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Measure and weigh the required amount of the chemical in the fume hood.
-
Keep the container closed when not in use.
-
When dissolving or reacting, slowly add the sulfonyl chloride to the solvent or reaction mixture.
-
Avoid creating dust.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all equipment used.
Emergency Procedures
1. Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8]
-
Seek immediate medical attention.
2. Eye Exposure:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][8]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
4. Ingestion:
-
Rinse the mouth with water. Do NOT induce vomiting.
-
Seek immediate medical attention.
5. Spill Response:
-
Small Spill (in a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with a non-combustible absorbent material (e.g., sand or vermiculite).
-
Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, eliminate all ignition sources.
-
Contact your institution's emergency response team.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Collection:
-
Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Collect liquid waste containing this chemical in a separate, labeled, and sealed hazardous waste container.
2. Laboratory-Scale Neutralization and Disposal (for residual amounts):
This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Objective: To hydrolyze the reactive sulfonyl chloride to the less reactive sulfonic acid.
-
Materials: 2.5 M Sodium hydroxide (NaOH) solution, stirring apparatus, ice bath, pH paper or meter.
-
Protocol:
-
Slowly and cautiously add the waste containing this compound to a stirred, ice-cold 2.5 M NaOH solution. The reaction is exothermic.
-
Continue stirring for several hours to ensure complete hydrolysis.
-
Check the pH of the solution. If it is still basic, neutralize it to approximately pH 7 by slowly adding a dilute acid (e.g., hydrochloric acid).
-
The resulting neutralized aqueous waste should be collected in a designated hazardous waste container for disposal according to institutional and local regulations.
-
Visual Workflow and Decision Diagrams
Caption: Standard Operating Procedure for Handling this compound.
Caption: Decision-making workflow for a chemical spill response.
References
- 1. This compound | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
